2-Aminopyridine-3,5-dicarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165541. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXGBMEWRIPQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304375 | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78473-10-6 | |
| Record name | 78473-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyridine-3,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Aminopyridine-3,5-dicarbonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-aminopyridine-3,5-dicarbonitrile and its key derivatives. The document is structured to offer detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the reaction mechanisms and workflows to aid in research and development.
Synthesis of 4-Aryl-6-sulfanyl-2-aminopyridine-3,5-dicarbonitriles
The most prominently documented route to substituted 2-aminopyridine-3,5-dicarbonitriles involves a one-pot, multi-component reaction. This approach is highly efficient for generating a library of 4-aryl-6-sulfanyl derivatives. The reaction typically proceeds via a pseudo-four-component condensation of an aromatic aldehyde, two equivalents of malononitrile, and a thiol.[1][2]
General Reaction Scheme
The synthesis is typically carried out in a suitable solvent and often facilitated by a catalyst. The selection of the catalyst and reaction conditions can significantly influence the reaction time and yield.
Proposed Reaction Mechanism
The reaction is believed to proceed through a series of intermediates. Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of malononitrile to form an arylidenemalononitrile. This is followed by a Michael addition of the thiol to the arylidenemalononitrile. The resulting adduct then reacts with a second equivalent of malononitrile, leading to a cyclization and subsequent aromatization to yield the final pyridine product.
Quantitative Data Summary
A variety of catalysts and reaction conditions have been explored for this synthesis. The following table summarizes the quantitative data from several reported procedures.
| Aldehyde | Thiol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Thiophenol | Diethylamine (20) | Ethanol | RT | 3 | 92 | [3] |
| 4-Chlorobenzaldehyde | Thiophenol | Diethylamine (20) | Ethanol | RT | 3.5 | 94 | [3] |
| 4-Methoxybenzaldehyde | Thiophenol | Diethylamine (20) | Ethanol | RT | 2.5 | 95 | [3] |
| Benzaldehyde | Thiophenol | Sodium benzoate (10) | PEG-400/Water | 70 | 1 | 96 | [4] |
| 4-Nitrobenzaldehyde | Thiophenol | Sodium benzoate (10) | PEG-400/Water | 70 | 1.2 | 93 | [4] |
| 4-Methylbenzaldehyde | Thiophenol | Montmorillonite K-10 | - | 80 | 0.5 | 92 | [5] |
| 3-Nitrobenzaldehyde | Benzyl mercaptan | NMS (10) | - | RT | 0.3 | 94 | [5] |
NMS: 1,4-Dinitropyrazine-1,4-diium trinitromethanide RT: Room Temperature
Detailed Experimental Protocols
Protocol 1: Diethylamine Catalyzed Synthesis in Ethanol [3]
-
To a stirred solution of an aromatic aldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (10 mL), add thiophenol (1 mmol).
-
Add diethylamine (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in the data table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Protocol 2: Sodium Benzoate Promoted Synthesis in Aqueous PEG-400 [4]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and sodium benzoate (0.1 mmol, 10 mol%) in a mixture of PEG-400 (5 mL) and water (2 mL).
-
Heat the mixture to 40-50 °C for 15 minutes.
-
Add thiophenol (1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 70 °C for the time indicated in the data table, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
Plausible Synthesis of the Parent this compound
While the synthesis of 4-aryl-6-sulfanyl derivatives is well-established, a detailed, high-yield protocol for the parent this compound (unsubstituted at the 4- and 6-positions) is less commonly reported in the reviewed literature. A plausible pathway involves the reaction of an appropriate three-carbon synthon with a source of the remaining pyridine ring atoms, followed by cyclization.
One potential route involves the reaction of ethoxymethylenemalononitrile with malononitrile, followed by cyclization with ammonia. This approach is analogous to the Guareschi-Thorpe pyridine synthesis.[6][7]
Proposed Synthetic Pathway
Experimental Considerations
-
Solvent: Ethanol, methanol, or aprotic solvents like DMF or DMSO.
-
Ammonia Source: Anhydrous ammonia gas, ammonium hydroxide, or an ammonium salt like ammonium acetate.
-
Temperature: Reaction may require heating to facilitate cyclization.
-
Catalyst: A base catalyst may be beneficial for the initial Michael addition.
Synthesis of Other Key Derivatives
2,6-Diamino-3,5-dicyanopyridines
The synthesis of 2,6-diamino-3,5-dicyanopyridine derivatives can be achieved through a variation of the multi-component reaction where hydrogen sulfide is used in place of a thiol.[8] This leads to the formation of a thiopyran intermediate which, upon further reaction and rearrangement, can yield the desired 2,6-diaminopyridine.
Experimental Protocol Outline: [8]
-
A multicomponent condensation of malononitrile, hydrogen sulfide, a corresponding aldehyde, and a suitable halide is carried out in the presence of a base like triethylamine.
-
The reaction proceeds through the formation of cyanothioacetamide, followed by a Knoevenagel condensation and subsequent cyclization to a 2,6-diamino-4H-thiopyran.
-
Further reaction and rearrangement can lead to the 2,6-diaminopyridine scaffold.
Conclusion
The synthesis of this compound derivatives is a field of active research, with the one-pot, multi-component reaction being a powerful tool for the efficient generation of diverse 4-aryl-6-sulfanyl substituted compounds. This guide has provided a detailed overview of these established methods, including quantitative data and experimental protocols to facilitate their application in a research setting. While a definitive, high-yield protocol for the parent this compound remains an area for further investigation, a plausible synthetic route has been proposed based on established pyridine synthesis methodologies. The versatility of the this compound scaffold ensures that the development of novel and efficient synthetic routes will continue to be a valuable endeavor for the scientific community.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid pyridine core, decorated with reactive nitrile and amino functional groups, makes it a versatile scaffold for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its synthesis, formulation, pharmacokinetics, and pharmacodynamics. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | --INVALID-LINK--[1][2] |
| Molecular Weight | 144.13 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White to off-white solid | General chemical supplier information. |
| Melting Point | Data for derivatives suggest a high melting point, likely >200 °C. For example, a derivative, 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, has a melting point of 453 K (180 °C).[3] Another derivative, 3,4-Diaminopyridine-2,5-dicarbonitrile, has a melting point of >250 °C.[4] | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents. | General knowledge based on its chemical structure. |
| pKa | The pKa of the related compound 2-aminopyridine is 6.86, suggesting the pyridine nitrogen in this compound is weakly basic.[5] The electron-withdrawing nitrile groups are expected to decrease the basicity. |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nitrile groups and the electron-donating amino group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms of the nitrile groups (C≡N) are expected to appear in the range of 115-125 ppm. The carbons of the pyridine ring will be deshielded and appear at higher chemical shifts.[6][7][8]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile groups (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).[9]
UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit absorption bands in the ultraviolet region, characteristic of π → π* transitions within the aromatic pyridine system conjugated with the nitrile and amino groups. A related compound, 2-amino-3,5-dibromopyridine, shows a broad absorption band at 255 nm.[10]
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported, often involving multi-component reactions. A general and efficient one-pot synthesis is described below.[11][12][13][14][15]
Reaction Scheme:
A common method involves the condensation of an aldehyde, malononitrile, and a thiol, followed by cyclization and aromatization. For the parent compound without a substituent at the 6-position, a modified procedure would be required. A plausible approach involves the reaction of malononitrile dimer with a suitable C1 synthon.
A representative procedure for a derivative, 2-amino-4-aryl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile, is as follows:
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiophenol (1 mmol)
-
Potassium carbonate (K₂CO₃) (10 mol%)
-
Polyethylene glycol 400 (PEG-400) (2 mL)
Procedure:
-
To a solution of the aromatic aldehyde and malononitrile in PEG-400, add potassium carbonate at room temperature.
-
Heat the resulting mixture to 40 °C.
-
Add the substituted thiophenol to the reaction mixture.
-
Stir the reaction mixture for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add distilled water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,5-dicarbonitrile derivative.[16]
Biological Activity Assays
Prion Protein Scrapie (PrPSc) Accumulation Assay:
This cell-based assay is used to quantify the inhibitory effect of compounds on the accumulation of the pathogenic scrapie form of the prion protein (PrPSc) in infected cells.[1][17][18][19][20]
PrPSc Accumulation Assay Workflow
Protocol:
-
Cell Culture: Culture scrapie-infected neuroblastoma cells (ScN2a) in a suitable medium.
-
Compound Treatment: Seed the ScN2a cells in 96-well plates and treat them with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period of 3 to 5 days to allow for prion propagation.
-
Cell Lysis: After incubation, lyse the cells to release cellular proteins.
-
Proteinase K Digestion: Treat the cell lysates with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc.
-
Detection: Detect the remaining PrPSc using an anti-PrP antibody in an ELISA or by Western blotting.
-
Data Analysis: Quantify the PrPSc levels and calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
Adenosine A2B Receptor (A2BAR) Activation Assay (cAMP Accumulation Assay):
This assay measures the ability of a compound to act as an agonist at the A2B adenosine receptor by quantifying the downstream increase in intracellular cyclic adenosine monophosphate (cAMP).[11][21][22][23]
A2B Receptor Activation Assay Workflow
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the human A2B adenosine receptor (e.g., HEK293-A2B).
-
Compound Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of this compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubation: Incubate the cells for a specific time to allow for receptor activation and cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP produced using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration and determine the half-maximal effective concentration (EC₅₀).
Signaling Pathways
Inhibition of Prion Propagation:
This compound and its derivatives have been identified as inhibitors of prion replication. The proposed mechanism involves the stabilization of the normal cellular prion protein (PrPC), thereby preventing its conversion into the pathogenic scrapie isoform (PrPSc). This action is thought to mimic the effect of dominant-negative PrP mutants.
Prion Propagation Inhibition Pathway
Adenosine A2B Receptor Agonism:
Certain derivatives of this compound act as agonists at the adenosine A2B receptor, a G-protein coupled receptor (GPCR). Agonist binding to the A2B receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. This signaling cascade is involved in various physiological processes, including vasodilation and inflammation.[24][25][26]
A2B Adenosine Receptor Signaling Pathway
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its intriguing biological activities as a prion propagation inhibitor and an adenosine A2B receptor agonist highlight its potential in addressing neurodegenerative diseases and cardiovascular or inflammatory conditions. This technical guide provides a foundational understanding of its physicochemical properties, synthetic accessibility, and biological evaluation methods, serving as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of this core structure will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. testbook.com [testbook.com]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Establishment of a simple cell-based ELISA for the direct detection of abnormal isoform of prion protein from prion-infected cells without cell lysis and proteinase K treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 2-Aminopyridine-3,5-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Aminopyridine-3,5-dicarbonitrile, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for the unsubstituted parent compound, this guide combines theoretical data with expected spectral characteristics based on analogous structures and general spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.
Core Spectral Data
The following sections summarize the key spectral data for this compound.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula. The exact mass of this compound is 144.043596145 Da, and its molecular formula is C7H4N4.[1]
| Parameter | Value |
| Molecular Formula | C7H4N4 |
| Molecular Weight | 144.13 g/mol |
| Exact Mass | 144.043596145 Da |
| Monoisotopic Mass | 144.043596145 Da |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amino group) | 3500 - 3300 | Medium | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |
| C≡N (Nitrile) | 2240 - 2200 | Strong | Stretch |
| C=C, C=N (Aromatic Ring) | 1600 - 1400 | Medium-Strong | Stretch |
| N-H (Amino group) | 1650 - 1580 | Medium | Bend (Scissoring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the amino protons and two for the aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile groups. The following are predicted chemical shifts in a common NMR solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (Pyridine Ring) | 8.0 - 8.5 | Singlet | 1H |
| H-6 (Pyridine Ring) | 8.5 - 9.0 | Singlet | 1H |
| -NH₂ (Amino group) | 7.0 - 8.0 (broad) | Singlet | 2H |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected. The predicted chemical shifts are influenced by the substituents on the pyridine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine Ring) | 155 - 160 |
| C-3 (Pyridine Ring) | 100 - 105 |
| C-4 (Pyridine Ring) | 140 - 145 |
| C-5 (Pyridine Ring) | 105 - 110 |
| C-6 (Pyridine Ring) | 150 - 155 |
| C≡N (at C-3) | 115 - 120 |
| C≡N (at C-5) | 115 - 120 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound such as this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The final volume should be around 0.5-0.7 mL.[2]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.[2]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
For a solid sample, one of the following methods is typically used:
-
Thin Solid Film Method: [4]
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).[4]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
KBr Pellet Method:
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.
-
Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.[5]
-
Mass Spectrometry
A common technique for analyzing solid organic compounds is Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction:
-
Ionization:
-
Mass Analysis:
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value.[9]
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio. The most intense peak is designated as the base peak with 100% relative abundance.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
References
- 1. This compound | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. quora.com [quora.com]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyridine-3,5-dicarbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-Aminopyridine-3,5-dicarbonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed, state-of-the-art experimental protocols that can be employed to generate the necessary data. The guide outlines procedures for both kinetic and thermodynamic solubility assessment, as well as a framework for stability testing under various stress conditions as mandated by international guidelines. This information is intended to equip researchers and drug development professionals with the necessary tools to characterize the physicochemical properties of this compound, a crucial step in its potential development as a therapeutic agent.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are common in biologically active molecules. A thorough understanding of its solubility and stability is paramount for its advancement in the drug discovery and development pipeline. Poor solubility can impede absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the experimental framework for a comprehensive evaluation of these critical parameters.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's behavior.
Experimental Protocols for Solubility Determination
The following tables outline the experimental conditions for determining the kinetic and thermodynamic solubility of this compound.
Table 1: Protocol for Kinetic Solubility Assay
| Parameter | Description |
| Principle | Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting conditions in early-stage in vitro screening.[1][2] |
| Compound Preparation | 10 mM stock solution in 100% DMSO. |
| Assay Buffer | Phosphate-buffered saline (PBS), pH 7.4. |
| Methodology | Serial dilutions of the DMSO stock are added to the assay buffer in a 96-well plate.[1] |
| Incubation | 2 hours at 25°C with shaking.[1] |
| Detection Method | Nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[1][3] |
| Data Analysis | The concentration at which precipitation is first observed is determined as the kinetic solubility. |
Table 2: Protocol for Thermodynamic Solubility Assay
| Parameter | Description |
| Principle | Measures the equilibrium solubility of a solid compound in a buffer, providing the true solubility value.[4][5] |
| Compound Preparation | Excess solid this compound. |
| Assay Buffer | Phosphate-buffered saline (PBS), pH 7.4. Other buffers (e.g., citrate for lower pH) can be used to assess pH-dependent solubility. |
| Methodology | An excess amount of the solid compound is suspended in the assay buffer. |
| Incubation | 24-48 hours at 25°C or 37°C with constant agitation to ensure equilibrium is reached.[4] |
| Sample Processing | The suspension is filtered or centrifuged to remove undissolved solid. |
| Detection Method | The concentration of the dissolved compound in the supernatant/filtrate is quantified by a validated HPLC-UV method.[5] |
| Data Analysis | The measured concentration is reported as the thermodynamic solubility in µg/mL or µM. |
Visualization of Solubility Workflow
The following diagram illustrates a general workflow for determining the solubility of a test compound.
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are also performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7]
Experimental Protocols for Stability Studies
The following tables outline the conditions for long-term stability testing and forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines.[8][9]
Table 3: ICH Conditions for Long-Term Stability Testing
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C | 60% ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
Table 4: Protocol for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at room temperature or 50-60°C.[10] |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at room temperature or 50-60°C.[10] |
| Oxidation | 3% H₂O₂ | Up to 7 days at room temperature. |
| Thermal | 60-80°C | Up to 2 weeks.[11] |
| Photostability | ICH-compliant light source (UV and visible light) | Exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[7][10] |
Visualization of Stability Testing Logic
The following diagram outlines the logical flow of a forced degradation study.
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. database.ich.org [database.ich.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijrpp.com [ijrpp.com]
The Biological Versatility of 2-Aminopyridine-3,5-dicarbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting promising anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation: A Quantitative Overview of Biological Activity
The following tables summarize the reported in vitro biological activities of various this compound derivatives, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| S1 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.1 | [1] |
| S3 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.85 | [1] |
| S4 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | Prostate (PC3) | 0.25 | [1] |
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | Breast (MCF-7) | 1.77 | [2] |
| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | Breast (MCF-7) | 1.39 | [2] |
| 6b | 3,4,7,8-tetrahydropyrimidine-6-carbonitrile | Liver (HepG2) | 2.68 | [2] |
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | Liver (HepG2) | 2.71 | [2] |
| TP6 | 1,2,4-triazole pyridine derivative | Murine Melanoma (B16F10) | <61.11 | [3] |
| 8e | Pyridine-urea | Breast (MCF-7) | 0.22 (48h), 0.11 (72h) | [4] |
| 8n | Pyridine-urea | Breast (MCF-7) | 1.88 (48h), 0.80 (72h) | [4] |
| 5o | 6-amino-2-pyridone-3,5-dicarbonitrile | Murine Glioblastoma (GL-261) | ~27 (EC50) | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2c | 2-aminopyridine derivative | Staphylococcus aureus | 0.039 | [6] |
| 2c | 2-aminopyridine derivative | Bacillus subtilis | 0.039 | [6] |
| 5a | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli K12 | 0.2-1.3 | [7] |
| 5e | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli K12 | 0.2-1.3 | [7] |
| 5f | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli R2-R4 | 0.2-1.3 | [7] |
| 5j | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | Escherichia coli R2-R4 | 0.2-1.3 | [7] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives (IC50 values)
| Compound ID | Derivative Type | Target Enzyme | IC50 | Reference |
| 8e | Pyridine-urea | VEGFR-2 | 3.93 µM | [4] |
| 8b | Pyridine-urea | VEGFR-2 | 5.0 µM | [4] |
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | VEGFR-2 | Not specified | [2] |
| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | VEGFR-2 | Not specified | [2] |
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | HER-2 | Not specified | [2] |
| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | HER-2 | Not specified | [2] |
| 8e | 2-aminopyridine derivative | CDK9 | 88.4 nM | [8] |
| 8e | 2-aminopyridine derivative | HDAC1 | 168.9 nM | [8] |
| 9e | 2-aminopyrimidine derivative | FLT3 | 30.4 nM | [8] |
| 9e | 2-aminopyrimidine derivative | HDAC1 | 52.4 nM | [8] |
| 9e | 2-aminopyrimidine derivative | HDAC3 | 14.7 nM | [8] |
| 16m-(R) | 2-aminopyridine derivative | JAK2 | 3 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound derivatives.
Anticancer Activity: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures for the in vitro assessment of cytotoxicity against cancer cell lines.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., PC3, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compounds in the 96-well plates using MHB to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microplate containing 50 µL of the serially diluted compounds.
-
Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Enzyme Inhibition: Kinase Inhibition Assay (General Protocol)
This is a general protocol for assessing the inhibitory activity of the derivatives against a specific kinase (e.g., VEGFR-2, HER-2).
Materials:
-
This compound derivatives
-
Recombinant kinase (e.g., VEGFR-2, HER-2)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Reaction:
-
In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Allow a pre-incubation period for the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at an optimal temperature.
-
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagent according to the manufacturer's instructions to measure the amount of product formed or ATP consumed.
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The 2-Aminopyridine-3,5-dicarbonitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine-3,5-dicarbonitrile core is a versatile and highly functionalized heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and facile synthesis have established it as a privileged structure in the design of novel therapeutic agents across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of compounds based on this remarkable scaffold.
Synthetic Strategies: Efficient Assembly of the Core Structure
The this compound scaffold is most commonly synthesized through a one-pot, multi-component reaction, which offers high atom economy and procedural simplicity. The primary approach involves a three-component condensation of an aldehyde, malononitrile, and a thiol, often catalyzed by a base.[1]
A notable variation is the pseudo-four-component reaction, which utilizes two equivalents of malononitrile with an aldehyde and a thiol.[2][3] These methods allow for the rapid generation of a diverse library of derivatives by varying the substituents on the aromatic aldehyde and the thiol component.
Representative Experimental Protocol: One-Pot, Three-Component Synthesis
A general and widely adopted procedure for the synthesis of 2-amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles is as follows:
-
To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol or a PEG-400/water mixture, a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium benzoate) is added.[2][4]
-
The mixture is stirred at room temperature or slightly elevated temperatures (40-70°C) for a period ranging from 15 minutes to a few hours, during which the reaction progress is monitored by thin-layer chromatography (TLC).[4]
-
Upon completion of the initial condensation, a thiol (1 mmol) is added to the reaction mixture.
-
The reaction is then heated to reflux or maintained at a specific temperature (e.g., 70°C) for an appropriate time until the reaction is complete as indicated by TLC.[4]
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired this compound derivative in good to excellent yields.[4]
Diverse Biological Activities and Therapeutic Potential
The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. These include anticancer, antiviral, and neuroprotective properties.
Anticancer Activity
A significant area of investigation for this scaffold is in oncology. Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| S1 | PC3 (Prostate) | 0.45 | [6] |
| S2 | PC3 (Prostate) | 0.85 | [6] |
| S3 | PC3 (Prostate) | 0.1 | [6] |
| S4 | PC3 (Prostate) | 0.56 | [6] |
| 5a | MCF-7 (Breast) | 1.77 | [5] |
| 5e | MCF-7 (Breast) | 1.39 | [5] |
| 6b | HepG2 (Liver) | 2.68 | [5] |
| 5a | HepG2 (Liver) | 2.71 | [5] |
Prion Disease Inhibition
Derivatives of the this compound scaffold have emerged as promising agents for the treatment of prion diseases, such as Creutzfeldt-Jakob disease.[7] These compounds are thought to act as mimetics of dominant-negative prion protein mutants, thereby inhibiting the replication of the infectious scrapie isoform (PrPSc).[7][8]
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Cp-60 | ScN2a | 18.0 ± 1.5 | [2] |
| Compound II | HIV-1 Integrase (in vitro) | 4 | [2] |
Adenosine Receptor Agonism
Certain derivatives of this scaffold have been identified as potent and selective agonists of adenosine receptors, particularly the A2B subtype.[9] Adenosine receptor agonists have therapeutic potential in a variety of conditions, including cardiovascular diseases and inflammation.[2]
| Compound ID | Receptor | EC50 (nM) | Reference |
| 8 | hA2B | - | [9] |
| 15 | hA2B | 9 - 350 (range for series) | [9] |
| 2 | hA2B | 12 - 260 (range for series) | [10] |
| 3 | hA2B | 12 - 260 (range for series) | [10] |
| 5 | hA2B | 12 - 260 (range for series) | [10] |
Key Biological Assay Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for an additional 3-4 hours.[12]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS solution) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Adenosine A2B Receptor Activation Assay (cAMP Accumulation)
This assay measures the activation of the Gs-coupled A2B adenosine receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).[13]
-
Cell Culture: Cells stably expressing the human A2B adenosine receptor are cultured in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with various concentrations of the test compounds (potential agonists).
-
Cell Lysis: After a short incubation period (e.g., 15-30 minutes), the cells are lysed to release the intracellular contents.[13]
-
cAMP Detection: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.[14]
-
Data Analysis: The amount of cAMP produced is proportional to the activation of the A2B receptor. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold.
Scaffold [label=<
R1 R2 R3
>];R1_node [label="Substituent at C4 (Aryl group)\n- Electron-donating/withdrawing groups\n- Heterocycles"]; R2_node [label="Substituent at C6 (Sulfanyl group)\n- Alkyl/Aryl thiols\n- Heterocyclic thiols"]; R3_node [label="Substituent at N2 (Amino group)\n- Often remains unsubstituted"];
Activity [label="Biological Activity\n(Anticancer, Prion Inhibition, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Scaffold -> R1_node [label=" Influences potency and selectivity"]; Scaffold -> R2_node [label=" Modulates pharmacokinetic properties"]; Scaffold -> R3_node [label=" Crucial for hydrogen bonding interactions"];
R1_node -> Activity; R2_node -> Activity; R3_node -> Activity; } dot Caption: Key structural features influencing the biological activity of the this compound scaffold. Note: A placeholder image is used in the DOT script; a chemical structure drawing would be inserted here.
For instance, in the context of prion inhibition, the presence of halobenzene substituents at the C-4 position has been shown to improve activity.[7] Similarly, for anticancer activity, the nature of the aryl group at C-4 and the substituent on the exocyclic amino group can significantly impact the potency and selectivity of the compounds.[5] The sulfanyl group at the C-6 position provides a convenient handle for further derivatization to modulate the physicochemical properties and biological activity of the molecules.[2]
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward and efficient synthesis, coupled with the wide array of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of compounds based on this privileged core holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. The molecular biology of prion propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanism of Prion Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship study of prion inhibition by this compound-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cloud-clone.com [cloud-clone.com]
The Emergence of a Privileged Scaffold: A Technical Guide to 2-Aminopyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridine-3,5-dicarbonitrile core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry and drug development. Its rigid structure, coupled with the presence of multiple functional groups, provides a versatile platform for the synthesis of diverse molecular libraries with a wide range of biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key biological applications of this compound and its derivatives.
Historical Perspective and Discovery
The journey of the this compound scaffold is intrinsically linked to the broader exploration of functionalized pyridines in medicinal chemistry. While the precise first synthesis of the parent compound, this compound, is not prominently documented in a singular landmark paper, its derivatives, particularly the 6-sufanylpyridines, have a more clearly defined history. A pivotal moment in the development of this class of compounds was the first reported catalytic synthesis of the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold in 1981 by S. Kambe and co-workers.[1][2] This work laid the foundation for the now widely utilized multi-component reaction strategies for the efficient assembly of these complex heterocyclic systems.
Physicochemical Properties
The fundamental properties of the core scaffold are essential for understanding its behavior in biological systems and for guiding the design of new derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | PubChem |
| Molecular Weight | 144.13 g/mol | PubChem |
| CAS Number | 78473-10-6 | PubChem |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not reported for parent | --- |
| Solubility | Sparingly soluble in water (predicted) | --- |
| pKa | Not reported | --- |
Note: Experimental data for the unsubstituted parent compound is limited in publicly available literature. Properties of substituted derivatives are widely reported in the cited literature.
Synthetic Methodologies
The synthesis of the this compound core and its derivatives is most efficiently achieved through multi-component reactions (MCRs), which offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
General One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles
This method is a versatile approach for generating a wide array of derivatives.
Experimental Protocol:
-
Reactant Mixture: To a solution of an appropriate aromatic aldehyde (1 mmol), malononitrile (2 mmol), and a thiol (e.g., thiophenol, 1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalyst is added.
-
Catalyst: A variety of catalysts can be employed, including basic catalysts like triethylamine or piperidine, or solid-supported catalysts such as montmorillonite K-10 clay.[3][4] The choice of catalyst can influence reaction time and yield.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization.
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Key Biological Activities and Mechanisms of Action
The this compound scaffold has been identified as a "privileged structure" due to its ability to interact with multiple biological targets. Two of the most significant areas of research are its application as a prion replication inhibitor and as an agonist for adenosine receptors.
Prion Disease Inhibition
Certain derivatives of this compound have shown potent activity in inhibiting the replication of the infectious scrapie form of the prion protein (PrPSc). The proposed mechanism involves the stabilization of the normal cellular form of the prion protein (PrPC), thereby preventing its conversion to the misfolded, pathogenic PrPSc isoform.
Experimental Workflow for Prion Inhibition Assay (Protein Misfolding Cyclic Amplification - PMCA):
-
Preparation of Substrate: A brain homogenate from a healthy animal (e.g., transgenic mouse overexpressing PrPC) is prepared as the substrate containing PrPC.
-
Seeding: A small amount of PrPSc-containing brain homogenate (seed) from an infected animal is added to the PrPC substrate.
-
Compound Addition: The test compound (e.g., a this compound derivative) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
PMCA Cycles: The mixture is subjected to cycles of sonication and incubation. Sonication breaks down the newly formed PrPSc aggregates, creating more seeds for the conversion of PrPC.
-
Detection of PrPSc: After a set number of PMCA cycles, the samples are treated with proteinase K (PK), which digests PrPC but not the resistant PrPSc core. The presence of PrPSc is then detected by Western blotting using an anti-PrP antibody.
-
Data Analysis: The intensity of the PrPSc bands in the presence of the compound is compared to the vehicle control to determine the inhibitory activity and calculate the IC₅₀ value.[5][6]
Caption: Experimental workflow for assessing prion inhibition using the PMCA assay.
Adenosine A₂B Receptor Agonism
Derivatives of this compound have emerged as potent and selective agonists of the adenosine A₂B receptor (A₂BAR), a G-protein coupled receptor (GPCR). The A₂BAR is a promising therapeutic target for a variety of conditions, including inflammation, fibrosis, and cancer.
Signaling Pathway of the Adenosine A₂B Receptor:
Activation of the A₂BAR by an agonist, such as a this compound derivative, can initiate signaling through two primary G-protein pathways:
-
Gαs Pathway: The receptor couples to the stimulatory G-protein (Gαs), which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other downstream effectors.
-
Gαq Pathway: The A₂BAR can also couple to the Gαq protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).
Caption: Signaling pathways of the Adenosine A₂B receptor activated by an agonist.
Experimental Protocol for cAMP Accumulation Assay:
-
Cell Culture: Cells stably expressing the human adenosine A₂B receptor are cultured in 96-well plates.
-
Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with varying concentrations of the test compound (agonist) or a vehicle control.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based biosensor.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal response, is then calculated.[7][8]
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile platform in the field of drug discovery. Its straightforward synthesis via multicomponent reactions allows for the rapid generation of diverse chemical libraries. The significant biological activities of its derivatives, particularly as prion replication inhibitors and adenosine A₂B receptor agonists, underscore its therapeutic potential. This technical guide provides a foundational understanding of this important heterocyclic core, from its historical context and synthesis to its mechanisms of action and the experimental protocols used for its evaluation. Continued exploration of the chemical space around this scaffold is likely to yield novel and effective therapeutic agents for a range of challenging diseases.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
Theoretical Exploration of 2-Aminopyridine-3,5-dicarbonitrile: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyridine-3,5-dicarbonitrile is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their therapeutic potential, particularly as inhibitors of abnormal prion protein (PrPSc) accumulation, which is implicated in fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.[1][2] Furthermore, this chemical framework is integral to the development of potent and selective ligands for adenosine receptors, highlighting its versatility in drug design.[3][4]
Theoretical and computational studies are indispensable in elucidating the structure-activity relationships (SAR) of this compound derivatives.[5] These in-silico approaches, primarily centered around Density Functional Theory (DFT), provide profound insights into the molecule's electronic structure, vibrational properties, and reactivity. This understanding is pivotal for the rational design of novel therapeutic agents with enhanced efficacy and specificity. Molecular modeling and docking studies further aid in visualizing the binding interactions of these compounds with their biological targets, such as acetylcholinesterase.[6][7]
This technical guide offers a comprehensive overview of the theoretical studies on this compound and its analogues. It details the computational methodologies employed, presents key quantitative data, and illustrates the logical workflows used in the theoretical investigation of this important class of molecules.
Computational Methodologies
The theoretical investigation of this compound and its derivatives predominantly relies on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.
Geometry Optimization and Vibrational Analysis
A fundamental step in the computational analysis is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). This is typically followed by the calculation of harmonic vibrational frequencies to confirm that the optimized structure is a true minimum and to predict the infrared and Raman spectra.
Representative Protocol for DFT Calculations:
-
Software: Gaussian suite of programs (e.g., Gaussian 09 or later) is commonly used for these calculations.[7][8]
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely employed method for such systems.[7]
-
Basis Set: The 6-31G* or 6-311G basis sets are typically chosen to provide a good balance between accuracy and computational cost.[7]
-
Optimization: The geometry of the molecule is optimized without any symmetry constraints. The convergence criteria are usually tightened to ensure a precise location of the energy minimum.
-
Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to characterize the stationary points and to obtain the zero-point vibrational energy. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.[6]
Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule are investigated through analysis of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.
Natural Bond Orbital (NBO) analysis is another valuable technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds, providing a more intuitive chemical picture of the molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.14 g/mol |
| Topological Polar Surface Area (TPSA) | 89.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 0 |
Note: These properties are computationally generated and sourced from chemical databases.
Table 2: Representative DFT-Calculated Properties for Aminopyridine Derivatives
| Parameter | Typical Calculated Values (eV) for Aminophenol/Aminopyridine Derivatives |
| EHOMO | ~ -5.15 |
| ELUMO | ~ -0.85 |
| Energy Gap (ΔE) | ~ 4.30 |
Note: This data is based on trends observed in computational studies of substituted aminophenols and serves as an illustrative example. A smaller energy gap generally implies higher chemical reactivity.[9]
Table 3: Predicted Vibrational Frequencies for Aminopyridine Derivatives
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
| N-H Stretching | 3300–3550 |
| C≡N (Nitrile) Stretching | 2200–2260 |
| C=C/C=N Ring Stretching | 1400–1650 |
Note: These are typical ranges for key functional groups found in aminopyridine derivatives, as predicted by DFT calculations. The exact values would vary based on the specific substitutions on the pyridine ring.[6]
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows and conceptual relationships in the theoretical study of this compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand and Residue Free Energy Perturbations Solve the Dual Binding Mode Proposal for an A2BAR Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 7. joseroda.com [joseroda.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-3-ethyl-phenol | 398136-39-5 | Benchchem [benchchem.com]
Potential Therapeutic Targets of 2-Aminopyridine-3,5-dicarbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets of compounds based on the 2-aminopyridine-3,5-dicarbonitrile scaffold. This class of molecules has demonstrated a diverse range of biological activities, making it a promising area for drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Overview of Therapeutic Potential
Derivatives of this compound have been investigated for their activity against a variety of diseases. The core scaffold's versatility allows for chemical modifications that can modulate its interaction with several biological targets. The primary therapeutic areas of interest identified in the literature include neurodegenerative diseases, cardiovascular conditions, infectious diseases, and oncology.
Key Therapeutic Targets and Quantitative Data
The following sections detail the specific biological targets that have been identified for this compound derivatives, supported by quantitative data from various studies.
Prion Protein (PrPSc)
Certain this compound derivatives have been identified as potent inhibitors of the accumulation of the scrapie isoform of the prion protein (PrPSc), the causative agent of transmissible spongiform encephalopathies (TSEs). These compounds are thought to act as mimetics of dominant-negative prion protein mutants.
| Compound ID | Modification Highlights | Assay System | Potency (EC50/IC50) | Reference |
| IND116133 | Biaryl group on the carbonyl side and N-linked substituent on piperazine | ScN2a-cl3 cell assay | 22 nM | [1] |
| CmpdB | Biaryl hydrazone structure | ScN2a cells | 60 pM | [1] |
| CmpdB | Biaryl hydrazone structure | ScN2a cells overexpressing PrP | ~300 nM | [1] |
Adenosine Receptors
Derivatives of this compound have been synthesized and evaluated as ligands for adenosine receptors, particularly the A1, A2A, and A2B subtypes. These receptors are implicated in various physiological processes, including cardiovascular function and neurotransmission.
| Compound ID/Series | Receptor Subtype | Assay Type | Potency (Ki/EC50) | Reference |
| Amino-3,5-dicyanopyridines (general) | Human A2B | Functional Assay | 9 - 350 nM (EC50) | [2] |
| 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide (8) | Human A2B | Functional Assay | Full agonist profile | [2] |
| 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile (15) | Human A2B | Functional Assay | 3-fold more active than BAY60-6583 | [2] |
| Amino-3,5-dicyanopyridines (various derivatives) | Human A1 | Radioligand Binding Assay | 0.179 - 21.0 nM (Ki) | [3] |
| Thieno[2,3-b]pyridine derivative | Rat A1 | Radioligand Binding Assay | 61.9 nM (Ki) | [3] |
| BAY-60-6583 (reference compound) | Human A2B | Functional Assay | 3 nM (EC50) | [4] |
Carbonic Anhydrases (hCA I and hCA II)
A series of novel 2-amino-3-cyanopyridine derivatives have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoforms I and II. These enzymes are involved in various physiological and pathological processes, including pH regulation and tumorigenesis.
| Compound Series/ID | Isozyme | Potency (Ki/IC50) | Reference |
| Novel 2-amino-3-cyanopyridines | hCA I | 2.84 - 112.44 µM (Ki) | |
| Novel 2-amino-3-cyanopyridines | hCA II | 2.56 - 31.17 µM (Ki) | |
| Compound 7d | hCA I | 2.84 µM (Ki) | |
| Compound 7b | hCA II | 2.56 µM (Ki) | |
| 2-amino-3-cyano-4-heteroaryl compounds | hCA I | 33 - 34 µM (IC50) | |
| 2-amino-3-cyano-4-heteroaryl compounds | hCA II | 56 µM (IC50) |
Anticancer Activity
Several studies have reported the anticancer properties of this compound derivatives against various cancer cell lines. The mechanism of action is often linked to the inhibition of key kinases involved in cancer cell proliferation and survival.
| Compound ID/Series | Cancer Cell Line | Potency (IC50) | Potential Target(s) | Reference |
| 6-amino-2-pyridone-3,5-dicarbonitrile (5o) | Glioblastoma, Liver, Breast, Lung | Potent activity | Not specified | |
| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 µM | VEGFR-2 / HER-2 | |
| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 µM | VEGFR-2 / HER-2 | |
| Cyanopyridone 5a | HepG2 (Liver) | 2.71 µM | VEGFR-2 / HER-2 | |
| Cyanopyridone 6b | HepG2 (Liver) | 2.68 µM | VEGFR-2 / HER-2 |
HIV-1 Integrase
While the pyridine moiety is a key structural feature in several approved HIV-1 integrase inhibitors, specific quantitative data (IC50 values) for this compound derivatives against HIV-1 integrase were not prominently available in the reviewed literature. However, the broader class of pyridine-containing compounds has shown significant promise in this area. For instance, some quinoline-pyrimidine hybrids with a related core structure have demonstrated submicromolar inhibition of HIV-1 integrase.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Prion Protein (PrPSc) Accumulation Assay (ScN2a Cell-Based)
Objective: To determine the efficacy of compounds in inhibiting the accumulation of proteinase K (PK)-resistant PrPSc in scrapie-infected neuroblastoma cells (ScN2a).
Methodology:
-
Cell Culture: ScN2a cells are cultured in appropriate media (e.g., MEM supplemented with fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 3-5 days).
-
Cell Lysis: After treatment, cells are washed and lysed using a lysis buffer.
-
Proteinase K Digestion: The cell lysates are treated with proteinase K to digest the normal cellular prion protein (PrPC), leaving the resistant PrPSc intact.
-
Detection of PrPSc: The remaining PrPSc is detected by Western blotting or dot blotting using a PrP-specific antibody.
-
Data Analysis: The intensity of the PrPSc signal is quantified, and the IC50 value (the concentration of the compound that inhibits 50% of PrPSc accumulation) is calculated.
Adenosine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of test compounds for specific adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, or A2B) are prepared.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]CCPA for A1 receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: The filters are washed to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Ki or IC50) of compounds against specific carbonic anhydrase isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I or hCA II) and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.
-
Inhibition Assay: The assay is typically performed in a 96-well plate. The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Spectrophotometric Measurement: The hydrolysis of the substrate, which results in a colored product, is monitored spectrophotometrically over time.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance. The percentage of inhibition for each compound concentration is determined, and the IC50 or Ki value is calculated by fitting the data to a dose-response curve.
Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of compounds on cancer cell lines and determine their IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the identification and validation of therapeutic targets for this compound derivatives.
Caption: Adenosine A2B Receptor Signaling Pathway.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The diverse biological activities observed for its derivatives, including the inhibition of prion protein accumulation, modulation of adenosine receptors, inhibition of carbonic anhydrases, and anticancer effects, highlight its significant potential in medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance them towards clinical applications. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this promising class of molecules.
References
Methodological & Application
One-Pot Synthesis of 2-Aminopyridine-3,5-dicarbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-aminopyridine-3,5-dicarbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and antimicrobial properties, as well as their function as adenosine A2B receptor agonists. The methodologies outlined below offer streamlined approaches to synthesizing these valuable scaffolds.
Application Notes
This compound derivatives represent a privileged scaffold in medicinal chemistry. The pyridine core is a common feature in numerous FDA-approved drugs, and the presence of amino and dicarbonitrile functionalities provides multiple points for further chemical modification, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Key Applications:
-
Anticancer Drug Discovery: Certain derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Their mechanism of action can involve the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).
-
Adenosine Receptor Modulation: A number of this compound analogues have been identified as agonists of the adenosine A2B receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and cardiovascular function.[3]
-
Antimicrobial Agents: The structural motif of these compounds has been associated with antimicrobial activity, making them promising starting points for the development of new anti-infective agents.[4]
-
Corrosion Inhibition: Some derivatives have also been investigated for their anti-corrosion properties.[4][5]
The one-pot synthesis methods described herein are advantageous for drug discovery campaigns as they are often more efficient, cost-effective, and environmentally friendly compared to traditional multi-step syntheses.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the one-pot synthesis and the key signaling pathways associated with the biological activities of this compound derivatives.
Caption: General experimental workflow for the one-pot synthesis.
Caption: Simplified CDK2 signaling pathway in the cell cycle.
Caption: Adenosine A2B receptor signaling pathways.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives reported in the literature.
| Entry | Aldehyde (Ar) | Thiol/Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Thiophenol | Et3N | Ethanol | Reflux | 5h | 49 | [4] |
| 2 | Benzaldehyde | Thiophenol | DBU | Ethanol | RT | 30 min | 95 | [6] |
| 3 | 4-Methylbenzaldehyde | Malononitrile | Guanidine Carbonate | Methanol | Reflux | 10 min | - | [1] |
| 4 | 4-Chlorobenzaldehyde | Thiophenol | Sodium Benzoate | PEG-400/Water | 80 | 30 min | 94 | [7] |
| 5 | 4-Methoxybenzaldehyde | Thiophenol | Montmorillonite K10 | Ethanol | RT | 15 min | 96 | [8] |
| 6 | Benzaldehyde | Thiophenol | Diethylamine | - | RT | 2h | 92 | [8] |
| 7 | 4-Nitrobenzaldehyde | Thiophenol | Piperidine | Ethanol | RT | 2h | 96 | [6] |
| 8 | p-Tolualdehyde | N-Benzyl-2-cyanoacetamide | Betaine/Guanidine Carbonate | Methanol | Reflux | 15 min | - | [1] |
| 9 | 4-Bromobenzaldehyde | N-(4-chlorobenzyl)-2-cyanoacetamide | Betaine/Guanidine Carbonate | Methanol | Reflux | 15 min | 74 | [1] |
| 10 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-2-cyanoacetamide | Betaine/Guanidine Carbonate | Methanol | Reflux | 15 min | 71 | [1] |
Note: Yields are for the isolated, purified products. "-" indicates the yield was not explicitly reported for the specific derivative but for a library of compounds.
Experimental Protocols
Protocol 1: Three-Component Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles using an Organic Base
This protocol is a general procedure for the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles via a one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol using a basic catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiol (1 mmol)
-
Catalyst (e.g., Triethylamine, DBU, Piperidine, or Diethylamine; ~10 mol%)
-
Solvent (e.g., Ethanol, Methanol, or water; ~10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (2 mmol), thiol (1 mmol), and the solvent (~10 mL).
-
Stir the mixture at room temperature or heat to reflux, as required by the specific catalyst and substrates.
-
Add the catalyst (~10 mol%) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol or another suitable solvent.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol, DMF/water) to afford the pure 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative.
Protocol 2: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles
This protocol describes a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles using natural product-based catalysts.[1][6]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Betaine (10 mol%)
-
N-Alkyl-2-cyanoacetamide (2 mmol)
-
Guanidine carbonate (10 mol%)
-
Methanol (3 mL)
Procedure: Step 1:
-
In a round-bottom flask, mix the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and betaine (10 mol%).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add 1 mL of methanol and reflux the mixture for 5 minutes.
Step 2:
-
To the same reaction flask, add the N-alkyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (10 mol%).
-
Add an additional 2 mL of methanol.
-
Reflux the reaction mixture for 10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration and wash with cold methanol.
-
Recrystallize from a suitable solvent to obtain the pure product.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Green Synthesis of 2-Aminopyridine-3,5-dicarbonitrile Derivatives
Introduction
2-Aminopyridine-3,5-dicarbonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. These scaffolds are present in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The development of environmentally benign synthetic methods for these compounds is crucial to align with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of non-toxic reagents and solvents. This document provides an overview of green synthesis protocols for 2-amino-3,5-dicarbonitrile derivatives, focusing on multicomponent reactions that are atom-economical and environmentally friendly.
The primary green synthetic routes to these compounds involve a one-pot, three-component condensation of an aldehyde, malononitrile, and a thiol, leading to the formation of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.[1][2][3][4] These methods often employ organocatalysts, biodegradable catalysts, or alternative energy sources like microwave and ultrasound irradiation to promote the reaction under mild conditions.[5][6][7] The advantages of these green protocols include shorter reaction times, higher yields, simple work-up procedures, and the avoidance of hazardous organic solvents.[8]
Comparative Data of Green Synthesis Protocols
The following table summarizes quantitative data from various green synthesis protocols for 2-amino-6-aryl-4-phenylpyridine-3,5-dicarbonitrile derivatives, providing a comparative overview of their efficiency and green credentials.
| Catalyst | Solvent System | Energy Source | Reaction Time | Yield (%) | Reference |
| Diethylamine | Ethanol | Stirring at RT | 2-3 h | 85-95 | [1][2] |
| Sodium Benzoate | PEG-400 / Water | Stirring at RT | 30-45 min | 90-96 | [8] |
| KF/Alumina | Solvent-free | Microwave | 2-5 min | 92-98 | [5] |
| Montmorillonite K-10 | Ethanol | Reflux | 1-2 h | 88-95 | [3] |
| o-Iodoxybenzoic acid (IBX) | Water | Stirring at RT | 30-60 min | 85-94 | [9] |
| None (Catalyst-free) | Water | Ultrasound | 30-40 min | 82-90 | [7] |
Experimental Protocols
Protocol 1: Diethylamine-Catalyzed Synthesis at Ambient Temperature
This protocol describes a simple and economical one-pot synthesis of 2-amino-4-phenyl-6-sulfanyl-pyridine-3,5-dicarbonitriles using diethylamine as an organocatalyst at room temperature.[1][2]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Thiol (e.g., thiophenol)
-
Diethylamine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (10 mL) in a round-bottom flask, add the thiol (1 mmol).
-
To this mixture, add a catalytic amount of diethylamine (10 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the data table (typically 2-3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-amino-3,5-dicarbonitrile derivative.
Protocol 2: Microwave-Assisted Synthesis using KF/Alumina
This protocol details a rapid and efficient green synthesis of 2-amino-4-phenyl-6-sulfanyl-pyridine-3,5-dicarbonitriles using a solid-supported catalyst under microwave irradiation.[5]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Thiol (e.g., thiophenol)
-
KF/Alumina catalyst
-
Microwave synthesizer
-
Mortar and pestle
Procedure:
-
In a mortar, grind together the aromatic aldehyde (1 mmol), malononitrile (2 mmol), thiol (1 mmol), and KF/Alumina (0.1 g).
-
Transfer the solid mixture to a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave synthesizer at a specified power (e.g., 300 W) for the required time (typically 2-5 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add ethanol to the reaction mixture and stir for a few minutes.
-
Filter off the solid catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-3,5-dicarbonitrile derivative.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for the green synthesis of this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold and their biological broadcast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Multicomponent Synthesis of 2-Aminopyridine-3,5-dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 2-aminopyridine-3,5-dicarbonitrile derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The methodologies outlined below leverage multicomponent reactions (MCRs), offering an efficient and atom-economical approach to this versatile heterocyclic system.
Introduction
The this compound core is a privileged scaffold found in molecules with a wide range of biological activities, including anticancer, antimicrobial, anti-prion, and anti-HIV properties.[1][2][3] Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid generation of molecular diversity and the efficient construction of complex molecules from simple starting materials.[4][5] This document details established protocols for the three-component and pseudo-four-component synthesis of 2-aminopyridine-3,5-dicarbonitriles, providing researchers with the necessary information to replicate and adapt these methods for their specific research needs.
Synthetic Approaches
The synthesis of 2-aminopyridine-3,5-dicarbonitriles can be primarily achieved through two main multicomponent strategies: a three-component reaction and a pseudo-four-component reaction.
-
Three-Component Reaction (3CR): This approach typically involves the condensation of an aromatic aldehyde, malononitrile, and a thiol or an amine.[6][7]
-
Pseudo-Four-Component Reaction (pseudo-4CR): This variation utilizes two equivalents of malononitrile, an aldehyde, and a thiol.[2][3]
A wide array of catalysts have been successfully employed for these transformations, ranging from basic catalysts like triethylamine and piperidine to Lewis acids and heterogeneous catalysts such as metal-organic frameworks (MOFs) and nanocatalysts.[2][7] The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and product yield.
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound derivatives using different catalytic systems and reaction conditions.
Table 1: Three-Component Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles
| Entry | Aldehyde | Thiol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | Thiophenol | Et3N | Ethanol | 5 | Reflux | 85 | [2] |
| 2 | 4-Chlorobenzaldehyde | Thiophenol | Piperidine | Ethanol | 3 | RT | 92 | [7] |
| 3 | 4-Methoxybenzaldehyde | Benzyl mercaptan | Zn(II)-MOF | Solvent-free | 0.5 | 80 | 95 | [7] |
| 4 | 3-Nitrobenzaldehyde | Thiophenol | Cd(II)-MOF | Solvent-free | 1 | 80 | 91 | [7] |
| 5 | Benzaldehyde | Thiophenol | IBX | Water | 2 | 60 | 90 | [6] |
IBX = 2-Iodoxybenzoic acid
Table 2: Pseudo-Four-Component Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles
| Entry | Aldehyde | Thiol | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Methylbenzaldehyde | Thiophenol | Et3N | Ethanol | 6 | Reflux | 88 | [2] |
| 2 | 2-Chlorobenzaldehyde | 4-Methylthiophenol | DBU | Acetonitrile | 4 | RT | 90 | [2] |
| 3 | Benzaldehyde | Thiophenol | KF/Alumina | Methanol | 2 | Reflux | 94 | [2] |
| 4 | 4-Hydroxybenzaldehyde | Benzyl mercaptan | Nano-SiO2 | Ethanol | 1.5 | 50 | 92 | [2] |
| 5 | Naphthaldehyde | Thiophenol | Piperidine/MW | None | 0.1 | 120 | 96 | [2] |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, MW = Microwave irradiation
Experimental Protocols
Protocol 1: Three-Component Synthesis of 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile
This protocol is a general procedure for the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles via a three-component reaction catalyzed by triethylamine.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Thiophenol (1.0 mmol, 110 mg)
-
Triethylamine (0.2 mmol, 20 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), thiophenol (1.0 mmol), and ethanol (10 mL).
-
Add triethylamine (0.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Pseudo-Four-Component Synthesis of 2-Amino-4-(4-methylphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile
This protocol describes a pseudo-four-component reaction for the synthesis of the target compound.
Materials:
-
4-Methylbenzaldehyde (1.0 mmol, 120 mg)
-
Malononitrile (2.0 mmol, 132 mg)
-
Thiophenol (1.0 mmol, 110 mg)
-
Triethylamine (0.3 mmol, 30 mg)
-
Ethanol (15 mL)
Procedure:
-
In a 50 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine 4-methylbenzaldehyde (1.0 mmol), malononitrile (2.0 mmol), thiophenol (1.0 mmol), and ethanol (15 mL).
-
Add triethylamine (0.3 mmol) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
Mandatory Visualizations
Reaction Workflows
Caption: General experimental workflows for the synthesis of 2-aminopyridine-3,5-dicarbonitriles.
Signaling Pathway: Inhibition of CDK2 by this compound Derivatives
Some derivatives of this compound have been investigated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Caption: Proposed mechanism of anticancer activity via CDK2 inhibition.
References
- 1. Structure-activity relationship study of prion inhibition by this compound-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of 2-Aminopyridine-3,5-dicarbonitrile: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-aminopyridine-3,5-dicarbonitrile and its derivatives. The protocols outlined below are based on established one-pot, multi-component reaction methodologies, offering an efficient and straightforward approach for obtaining this versatile chemical scaffold.
Application Notes
This compound and its analogues are of significant interest in medicinal chemistry and drug discovery. The pyridine core is a common motif in a wide range of biologically active compounds. The presence of amino and dinitrile functionalities provides multiple reaction sites for further chemical modifications, making this scaffold a valuable building block for the synthesis of novel therapeutic agents. The one-pot synthesis approach detailed here is advantageous due to its operational simplicity, high atom economy, and the ability to generate a diverse range of derivatives by varying the starting materials.
Experimental Protocol: Synthesis of 2-Amino-4-phenylpyridine-3,5-dicarbonitrile
This protocol details a one-pot, three-component reaction for the synthesis of 2-amino-4-phenylpyridine-3,5-dicarbonitrile.[1]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent) and malononitrile (2 equivalents).
-
Initiation: To this mixture, add ammonium acetate (1.15 equivalents) and anhydrous zinc chloride (1.5 equivalents) in dry ethanol.
-
Reaction: Stir the reaction mixture at 80°C for 5 hours.
-
Work-up: Upon completion of the reaction, a precipitate will form. Cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitate by filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol and then with methanol to remove impurities.
-
Drying: Dry the purified product under vacuum to obtain 2-amino-4-phenylpyridine-3,5-dicarbonitrile as a solid.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2-amino-4-phenylpyridine-3,5-dicarbonitrile.[1]
| Parameter | Value |
| Yield | 93% |
| Melting Point | 292 °C |
| Molecular Formula | C₁₃H₈N₄ |
| Molecular Weight | 220.23 g/mol |
| ¹H-NMR (DMSO-d₆) δ (ppm) | 7.23 (s, 2H, NH₂), 7.43-7.52 (m, 5H, Ar-H) |
| FT-IR (cm⁻¹) | 3424-3363 (N-H), 2206 (C≡N), 1623 (C=N) |
| MS (m/z) | 235.3 (calculated for C₁₃H₉N₅, likely an error in the source, should be for C₁₃H₈N₄) |
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of 2-amino-4-phenylpyridine-3,5-dicarbonitrile.
Caption: One-pot synthesis workflow for 2-amino-4-phenylpyridine-3,5-dicarbonitrile.
References
Application Notes and Protocols for 2-Aminopyridine-3,5-dicarbonitrile Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-aminopyridine-3,5-dicarbonitrile derivatives as a promising class of anticancer agents. It includes a summary of their cytotoxic activity, detailed protocols for their synthesis and evaluation, and visual representations of their potential mechanisms of action.
Introduction
This compound derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities. Recent research has highlighted their potential as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. These compounds often function by inhibiting key proteins involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). Their synthesis is typically achieved through efficient one-pot multicomponent reactions, making them attractive for the development of novel cancer therapeutics.
Therapeutic Potential and Structure-Activity Relationships
The anticancer activity of this compound derivatives is influenced by the nature of the substituents on the pyridine ring. Structure-activity relationship (SAR) studies have shown that modifications at the 4- and 6-positions can significantly impact their potency and selectivity. For instance, the introduction of different aryl groups at the 4-position can modulate the interaction with the target protein's binding site. Some derivatives have shown promising activity against breast, liver, prostate, and cervical cancer cell lines.[1][2][3][4][5][6][7] Further optimization of these structures could lead to the development of highly effective and selective anticancer drugs.
Data Presentation: Cytotoxic Activity
The following table summarizes the in-vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5a | MCF-7 | Breast Adenocarcinoma | 1.77 | [4][7] |
| 5e | MCF-7 | Breast Adenocarcinoma | 1.39 | [4][7] |
| 6b | HepG2 | Hepatic Adenocarcinoma | 2.68 | [4][7] |
| 5a | HepG2 | Hepatic Adenocarcinoma | 2.71 | [4][7] |
| S2 | Prostate Cancer | Prostate Cancer | 0.2 | [1] |
| S3 | Prostate Cancer | Prostate Cancer | 0.261 | [1] |
| S4 | Prostate Cancer | Prostate Cancer | 0.242 | [1] |
| S2 | Cervical Cancer | Cervical Cancer | 1.2 | [1] |
| S3 | Cervical Cancer | Cervical Cancer | 69.2 | [1] |
| S4 | Cervical Cancer | Cervical Cancer | 74.1 | [1] |
| 5o | Glioblastoma | Brain Cancer | Potent Activity | [3][5][6][8] |
Experimental Protocols
Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
This protocol describes a general one-pot, three-component reaction for the synthesis of the target compounds.[1][2][4][9]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Substituted aniline or other primary amine
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and the substituted aniline (10 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure this compound derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (VEGFR-2/HER-2)
This protocol outlines a general procedure for assessing the inhibitory activity of the compounds against specific kinases like VEGFR-2 and HER-2.[4][7]
Materials:
-
Recombinant human VEGFR-2 or HER-2 enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
This compound derivative
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the recombinant kinase enzyme, and the substrate peptide in a 96-well plate.
-
Add the this compound derivative at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Inhibition of the CDK2 signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Aminopyridine-3,5-dicarbonitrile as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminopyridine-3,5-dicarbonitrile and its derivatives as fluorescent probes. This document details their synthesis, photophysical properties, and applications in metal ion detection and cellular imaging, complete with experimental protocols and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound serves as a versatile scaffold for the development of fluorescent probes due to its intrinsic fluorescence and the tunability of its photophysical properties through chemical modifications. While the parent molecule exhibits fluorescence, its derivatives have been more extensively developed into chemosensors for various analytes, notably metal ions. These probes often operate on a "turn-off" mechanism, where the fluorescence is quenched upon binding to the target analyte. This characteristic makes them valuable tools for quantitative and qualitative analysis in biological and environmental samples.
Data Presentation: Photophysical Properties
The photophysical characteristics of this compound and its derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data for selected compounds.
| Compound Name | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent | Reference |
| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles | - | 400–460 | - | - | Solid-state | [1] |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.34 | 210 | Ethanol | [2] |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 | 210 | Ethanol | [2] |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 | 210 | Ethanol | [2] |
| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.27 | 215 | Ethanol | [2] |
| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.32 | 215 | Ethanol | [2] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Aminopyridine-based Fluorescent Probe
This protocol describes the one-pot, multicomponent synthesis of 2-amino-6-methyl-4-phenylnicotinonitrile, a derivative used for metal ion sensing.
Materials:
-
Benzaldehyde
-
Acetone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), acetone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (20 mL).
-
Stir the mixture at room temperature for 10-15 minutes to ensure all reactants are dissolved.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-amino-6-methyl-4-phenylnicotinonitrile.
-
Dry the purified product under vacuum and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Fluorescent Detection of Metal Ions (Fe³⁺)
This protocol details the use of a 2-aminopyridine-based probe for the detection of Fe³⁺ ions in solution.
Materials:
-
Stock solution of the 2-aminopyridine fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solution of Fe³⁺ (e.g., 10 mM FeCl₃ in deionized water).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Spectrofluorometer with a quartz cuvette.
-
Micropipettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Initial Measurement: Transfer 3 mL of the probe working solution into a quartz cuvette and record the initial fluorescence emission spectrum. The excitation wavelength should be set to the absorption maximum of the probe.
-
Titration with Fe³⁺: Add small aliquots of the Fe³⁺ stock solution to the cuvette containing the probe solution. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of Fe³⁺. A decrease in fluorescence intensity should be observed.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. This can be used to determine the detection limit and binding constant.
-
Selectivity Test: Repeat the experiment with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Hg²⁺, etc.) at the same concentration to assess the selectivity of the probe for Fe³⁺.
Protocol 3: Live-Cell Imaging
This generalized protocol outlines the steps for using a 2-aminopyridine-based fluorescent probe for cellular imaging.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides.
-
Stock solution of the 2-aminopyridine fluorescent probe (1-10 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope (confocal or wide-field) with appropriate filters.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach the desired confluency (typically 70-80%).
-
Probe Loading: Prepare a working solution of the fluorescent probe (typically 1-10 µM) in serum-free cell culture medium. Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time and probe concentration should be determined empirically.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.
-
Imaging: Add fresh imaging buffer (e.g., serum-free medium or HBSS) to the cells. Place the dish on the microscope stage and locate the cells using a low-magnification objective. Switch to a higher magnification for imaging.
-
Image Acquisition: Excite the probe at its appropriate wavelength and capture the fluorescence emission. Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.
Signaling Pathway and Mechanism of Action
The primary mechanism for the "turn-off" fluorescence sensing of paramagnetic metal ions like Fe³⁺ by 2-aminopyridine-based probes is fluorescence quenching . This can occur through several mechanisms, with Photoinduced Electron Transfer (PET) and energy transfer being prominent. In the case of paramagnetic ions, quenching is often attributed to the interaction of the metal's d-orbitals with the fluorophore's molecular orbitals, leading to non-radiative decay of the excited state.
The binding of the metal ion to the probe, typically involving the nitrogen atoms of the pyridine ring and the amino group, facilitates this quenching process. This interaction forms a non-fluorescent complex.
References
Application Notes and Protocols for 2-Aminopyridine-3,5-dicarbonitrile in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 2-aminopyridine-3,5-dicarbonitrile scaffold is a versatile building block in the design of advanced materials for organic electronics, particularly in the development of next-generation Organic Light-Emitting Diodes (OLEDs). Its electron-deficient nature, arising from the pyridine ring and the two cyano groups, makes it an excellent acceptor unit in donor-acceptor (D-A) type molecules. This architecture is fundamental for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.
The strategic modification of the this compound core with various donor moieties allows for the fine-tuning of the photophysical and electrochemical properties of the resulting materials. This includes adjusting the emission color, enhancing the photoluminescence quantum yield (PLQY), and optimizing the energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport in OLED devices. The resulting emitters have shown exceptional performance in OLEDs, with high external quantum efficiencies (EQE) and good color purity.
Beyond OLEDs, the unique electronic properties of this compound derivatives suggest potential applications in other areas of organic electronics and materials science, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as fluorescent probes and sensors. The strong intramolecular charge transfer (ICT) characteristics of these compounds are key to their functionality in these applications.
Quantitative Data of this compound Based Emitters
The following table summarizes the key performance metrics of three exemplary Thermally Activated Delayed Fluorescence (TADF) emitters based on a modified pyridine-3,5-dicarbonitrile acceptor core. These emitters, with a 4-(diphenylamino)-2,6-dimethylphenyl (TPAm) donor, demonstrate the potential of this material class in high-efficiency organic light-emitting diodes (OLEDs). The data is sourced from a study by Ju et al.[1].
| Emitter Name | PLQY (%) | HOMO (eV) | LUMO (eV) | Max EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Emission Peak (nm) | CIE (x, y) |
| TPAmbPPC | 100 | -5.58 | -2.83 | 39.1 | 113.8 | 113.8 | 532 | (0.36, 0.60) |
| TPAm2NPC | 96 | -5.67 | -2.78 | 39.0 | 116.3 | 121.7 | 524 | (0.32, 0.62) |
| TPAmCPPC | 76 | -5.59 | -2.93 | 26.2 | 50.1 | 52.4 | 584 | (0.54, 0.46) |
Experimental Protocols
Synthesis of a Donor-Acceptor TADF Emitter (TPAmbPPC)
This protocol describes the synthesis of TPAmbPPC, a high-efficiency greenish-yellow TADF emitter, as an example of a donor-acceptor molecule based on the pyridine-3,5-dicarbonitrile core.
Materials:
-
4-bromo-2,6-bis(4-fluorophenyl)pyridine-3,5-dicarbonitrile
-
4-(diphenylamino)-2,6-dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromo-2,6-bis(4-fluorophenyl)pyridine-3,5-dicarbonitrile (1.0 mmol), 4-(diphenylamino)-2,6-dimethylphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a 2M aqueous solution of K₂CO₃ (4 mL).
-
Add a solvent mixture of toluene (20 mL) and ethanol (5 mL).
-
Deoxygenate the reaction mixture by bubbling with argon or nitrogen for 30 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure TPAmbPPC product.
Fabrication of a Multi-Layer OLED Device via Vacuum Thermal Evaporation
This protocol outlines the fabrication of a multi-layer OLED device using a this compound based TADF emitter. The device architecture and materials are based on typical high-efficiency OLED structures.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Hole Transport Layer (HTL): 1,3-Bis(N-carbazolyl)benzene (mCP)
-
Emissive Layer (EML): Host material (e.g., mCP) doped with the this compound based TADF emitter (e.g., TPAmbPPC)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Electron Injection Layer (EIL): Lithium fluoride (LiF)
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, deionized water, solvents)
-
Quartz crystal microbalance for deposition rate monitoring
Procedure:
-
Substrate Cleaning:
-
Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Load the cleaned ITO substrates and the organic materials into the thermal evaporation chamber.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit the organic layers sequentially onto the ITO substrate in the following order and at the specified deposition rates:
-
HIL: TAPC (40 nm) at a deposition rate of 1-2 Å/s.
-
HTL: mCP (10 nm) at a deposition rate of 1-2 Å/s.
-
EML: Co-evaporate the host material (e.g., mCP) and the TADF emitter (e.g., TPAmbPPC) at a specific doping concentration (e.g., 10 wt%). The total thickness of the EML should be around 30 nm, with a deposition rate of 1-2 Å/s.
-
ETL: Alq₃ (30 nm) at a deposition rate of 1-2 Å/s.
-
EIL: LiF (1 nm) at a deposition rate of 0.1-0.2 Å/s.
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum (Al) cathode (100 nm) at a deposition rate of 5-10 Å/s.
-
-
Encapsulation:
-
After deposition, transfer the completed devices to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Visualizations
Caption: Synthetic workflow for a donor-acceptor TADF emitter.
Caption: Workflow for vacuum thermal evaporation of a multi-layer OLED.
Caption: Energy level transitions in the TADF mechanism.
References
Application Notes and Protocols: 2-Aminopyridine-3,5-dicarbonitrile Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of 2-aminopyridine-3,5-dicarbonitrile derivatives as potent enzyme inhibitors. The information compiled herein is curated from recent scientific literature and is intended to guide researchers in the screening and characterization of this promising class of compounds.
Introduction
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their unique structural features allow for diverse substitutions, leading to the development of potent and selective inhibitors against various enzymatic targets. This document focuses on their application as inhibitors of key enzymes implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and the accumulation of the scrapie isoform of the prion protein (PrPSc).
Enzyme Inhibitory Activity
A growing body of evidence highlights the potential of this compound derivatives as inhibitors of several critical enzymes.
Kinase Inhibition in Oncology
VEGFR-2 and HER-2 are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis and cancer cell proliferation, respectively. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several this compound derivatives have shown significant inhibitory activity against these kinases.
Inhibition of Prion Protein Accumulation
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded scrapie isoform of the prion protein (PrPSc).[2] Certain this compound derivatives have been identified as effective inhibitors of PrPSc accumulation in infected cells, suggesting their potential as therapeutic agents for these devastating diseases.[1]
Antiviral Activity
The 2-aminopyridine scaffold has also been explored for its antiviral properties. Notably, derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected this compound derivatives against various enzymes.
Table 1: Inhibition of VEGFR-2 and HER-2 by 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives [3]
| Compound | Target Enzyme | IC50 (µM) |
| 5a | VEGFR-2 | 0.217 ± 0.020 |
| HER-2 | 0.168 ± 0.009 | |
| 5e | VEGFR-2 | 0.124 ± 0.011 |
| HER-2 | 0.077 ± 0.003 | |
| Lapatinib (Control) | VEGFR-2 | 0.182 ± 0.010 |
| HER-2 | 0.131 ± 0.012 |
Table 2: Inhibition of PrPSc Accumulation by 2-amino-3,5-dicarbonitrile-6-thio-pyridine Derivatives [1]
| Compound | EC50 (µM) |
| Compound A | 2.5 |
| Compound B | 9 |
| Compound C | >50 |
Signaling Pathways
The inhibition of VEGFR-2 and HER-2 by this compound derivatives disrupts key downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways.
Experimental Protocols
Detailed methodologies for the synthesis of the inhibitor scaffold and the execution of key enzyme assays are provided below.
Synthesis of this compound Derivatives
A general and efficient one-pot synthesis method is commonly employed for the preparation of this compound derivatives.[4][5]
Caption: General workflow for inhibitor synthesis.
Protocol: Synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines [4]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (2 mmol), and thiol (1 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an appropriate base, such as diethylamine.
-
Reaction: Stir the mixture at ambient temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and byproducts, yielding the purified 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivative.
Biochemical Assays
The following are generalized protocols for assessing the inhibitory activity of the synthesized compounds against their target enzymes.
Protocol: In Vitro VEGFR-2/HER-2 Kinase Assay [6][7]
This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing kinase buffer, ATP, and the appropriate substrate (e.g., Poly (Glu, Tyr)).
-
Dilute the VEGFR-2 or HER-2 enzyme to the desired concentration in kinase buffer.
-
-
Assay Procedure:
-
Add the master mixture to the wells of a 96-well plate.
-
Add the diluted test compounds to the 'Test' wells.
-
Add kinase buffer with DMSO to the 'Positive Control' (no inhibitor) wells.
-
Add kinase buffer to the 'Blank' (no enzyme) wells.
-
Initiate the kinase reaction by adding the diluted enzyme to the 'Test' and 'Positive Control' wells. Add kinase buffer to the 'Blank' wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate at room temperature.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Caption: Workflow for in vitro kinase assay.
Protocol: PrPSc Accumulation Assay in Scrapie-Infected Cells [2][8]
This cell-based assay quantifies the reduction of proteinase K (PK)-resistant PrPSc in cultured cells.
-
Cell Culture and Treatment:
-
Plate scrapie-infected neuroblastoma cells (e.g., ScN2a) in a multi-well plate.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for several days, replenishing the media with fresh compound as needed.
-
-
Cell Lysis and Proteinase K Digestion:
-
After incubation, wash the cells with PBS and lyse them.
-
Treat the cell lysates with Proteinase K to digest the normal prion protein (PrPC), leaving the PK-resistant PrPSc.
-
-
PrPSc Detection:
-
The amount of remaining PrPSc can be quantified using methods such as Western blotting or ELISA.
-
For Western blotting, run the PK-treated lysates on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-PrP antibody.
-
For ELISA, coat a plate with the PK-treated lysate and detect PrPSc using an anti-PrP antibody followed by an enzyme-linked secondary antibody.
-
-
Data Analysis:
-
Quantify the PrPSc signal for each compound concentration.
-
Plot the percentage of PrPSc reduction against the compound concentration to determine the half-maximal effective concentration (EC50).
-
Caption: Workflow for PrPSc accumulation assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the possibility for extensive chemical modification allow for the fine-tuning of inhibitory potency and selectivity. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Rapid, high-throughput detection of PrPSc by 96-well immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Aminopyridine-3,5-dicarbonitrile Derivatives in Prion Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. The accumulation of PrPSc in the central nervous system is a central event in the progression of these diseases. The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a promising chemotype in the search for effective anti-prion therapeutics. Derivatives of this core structure have been shown to inhibit the formation of PrPSc in cellular models of prion disease, making them valuable tools for research and potential drug development.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in prion disease research, including quantitative data on their anti-prion activity and methodologies for their synthesis and evaluation.
Data Presentation
The anti-prion activity of a series of 2-amino-4-aryl-6-thio-pyridine-3,5-dicarbonitrile derivatives was evaluated based on their ability to inhibit the formation of the protease-resistant isoform of the prion protein (PrPSc) in scrapie-infected mouse brain (SMB) cells and their binding affinity to human recombinant prion protein (huPrPC).
Table 1: Anti-Prion Activity of this compound Derivatives
| Compound ID | R Group (Aryl) | EC50 (µM) for PrPSc Inhibition in SMB cells | Binding to huPrPC (SPR) |
| 1 | 4-Methoxyphenyl | 2.5 | Yes |
| 2 | 4-Chlorophenyl | 3.0 | Yes |
| 3 | 3,4-Dichlorophenyl | 5.0 | Yes |
| 4 | 4-Fluorophenyl | 7.0 | Yes |
| 5 | Phenyl | 9.0 | Yes |
| 6 | 4-Methylphenyl | >10 | No |
| 7 | 2-Thienyl | >10 | No |
| 8 | 4-Nitrophenyl | 4.5 & (toxic) | Yes |
| 9 | 3-Methoxyphenyl | 8.0 | Yes |
| 10 | 4-(Trifluoromethyl)phenyl | 6.5 | Yes |
EC50 values represent the concentration at which a 50% reduction in PrPSc levels was observed. Binding to huPrPC was determined by Surface Plasmon Resonance (SPR); "Yes" indicates detectable binding.
Experimental Protocols
Synthesis of 2-Amino-4-aryl-6-thio-pyridine-3,5-dicarbonitrile Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of the this compound scaffold.
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiophenol or substituted thiol (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalyst, 0.1 mmol)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (10 mL), add thiophenol (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 2-amino-4-aryl-6-thio-pyridine-3,5-dicarbonitrile derivative.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Scrapie-Infected Neuroblastoma (ScN2a) Cell-Based Assay for PrPSc Inhibition
This assay is a widely used method to quantify the reduction of PrPSc levels in cells chronically infected with scrapie prions.[1]
Materials:
-
Scrapie-infected mouse neuroblastoma (ScN2a) cells
-
Opti-MEM (Gibco) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Lysis buffer (10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 0.5% sodium deoxycholate)
-
Proteinase K (PK)
-
PK digestion stop solution (e.g., Pefabloc)
-
SDS-PAGE and Western blotting reagents
-
Anti-PrP antibody (e.g., 6D11)
Procedure:
-
Cell Seeding: Seed ScN2a cells in 6-well plates at a density that allows them to reach near confluency after 4-5 days of incubation.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., quinacrine).
-
Incubation: Incubate the cells for 4 days in a humidified incubator at 37°C with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in lysis buffer.
-
Proteinase K Digestion: Adjust the total protein concentration of the cell lysates to 1 mg/mL. Treat the lysates with 20 µg/mL Proteinase K for 30 minutes at 37°C to digest PrPC.
-
Stop Digestion: Stop the PK digestion by adding a protease inhibitor (e.g., Pefabloc).
-
PrPSc Detection:
-
Centrifuge the samples at 100,000 x g for 1 hour to pellet the PK-resistant PrPSc.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-PrP antibody to detect PrPSc.
-
-
Data Analysis: Quantify the PrPSc band intensities using densitometry. Calculate the EC50 value for each compound by plotting the percentage of PrPSc inhibition against the compound concentration.
Surface Plasmon Resonance (SPR) for Prion Protein Binding
SPR is a label-free technique used to measure the binding affinity between the test compounds and recombinant prion protein.
Materials:
-
Biacore instrument (or equivalent)
-
CM5 sensor chip
-
Recombinant human prion protein (huPrPC)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds dissolved in running buffer
Procedure:
-
PrPC Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant huPrPC (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound in running buffer over the immobilized huPrPC surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation of the compound.
-
Include a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration: After each compound injection, regenerate the sensor surface by injecting a solution that disrupts the protein-compound interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt buffer).
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity.
-
Mandatory Visualization
Caption: Workflow for the discovery and evaluation of this compound derivatives as anti-prion agents.
Caption: Proposed mechanism of action for this compound derivatives in inhibiting prion propagation.
References
Application Notes and Protocols: Synthesis and Evaluation of 2-Aminopyridine-3,5-dicarbonitrile based Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 2-aminopyridine-3,5-dicarbonitrile derivatives as agonists of adenosine receptors. The protocols outlined below are based on established methodologies in the field of medicinal chemistry and pharmacology.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant therapeutic targets. The this compound scaffold has emerged as a versatile core for the development of non-nucleoside adenosine receptor agonists, particularly for the A2B and A1 subtypes. These compounds offer the potential for novel therapeutics in areas such as inflammation, cardiovascular disease, and diabetes. This document details the synthetic procedures for creating a library of these compounds and the protocols for assessing their agonist activity at adenosine receptors.
Data Presentation
The following table summarizes the biological activity of representative this compound derivatives at human adenosine receptors.
| Compound ID | R | R' | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | hA2B EC50 (nM) | hA2B Emax (%) |
| BAY 60-6583 | 4-(cyclopropylmethoxy)phenyl | CH2CONH2 | >10000 | >10000 | >10000 | 2.83 | Partial Agonist |
| P453 | 4-(cyclopropylmethoxy)phenyl | (1H-imidazol-2-yl)methyl | 158 | 1230 | 2340 | 9 | Partial Agonist |
| Compound 3 | 4-(prop-2-en-1-yloxy)phenyl | (1H-imidazol-2-yl)methyl | 12 | 160 | 320 | 12 | Partial Agonist |
| Compound 8 | 4-acetamidophenyl | CH2CONH2 | 250 | 2500 | >10000 | 350 | Full Agonist |
| Compound 15 | 4-(cyclopropylmethoxy)phenyl | (1H-imidazol-2-yl)methyl | 158 | 1230 | 2340 | 9 | Partial Agonist |
Data compiled from multiple sources.[1][2][3][4] Ki values represent binding affinity, while EC50 and Emax values indicate potency and efficacy as agonists.
Experimental Protocols
I. Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
This protocol describes a general one-pot, three-component reaction for the synthesis of the target compounds.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (2.0 eq)
-
Thiol or other suitable nucleophile (1.0 eq)
-
Base catalyst (e.g., piperidine, triethylamine, or sodium benzoate) (0.1-0.2 eq)
-
Solvent (e.g., ethanol, PEG-400/water)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 eq) and malononitrile (2.0 eq) in the chosen solvent, add the base catalyst.
-
Stir the reaction mixture at room temperature or gentle heat (40-70°C) for a time determined by TLC monitoring until the starting materials are consumed.[5]
-
Add the thiol or other nucleophile (1.0 eq) to the reaction mixture.
-
Continue stirring at the same temperature, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
II. Biological Evaluation: cAMP Accumulation Assay for A2B Adenosine Receptor Agonists
This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of test compounds as agonists at the A2B adenosine receptor by measuring intracellular cyclic adenosine monophosphate (camp) levels.
Materials:
-
CHO-K1 cells stably expressing the human A2B adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS, antibiotics, and selection agents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Reference agonist (e.g., NECA).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).
-
White, opaque 96- or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the A2B-expressing CHO-K1 cells in appropriate culture medium.
-
The day before the assay, seed the cells into the microplates at an optimized density and incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Compound Preparation:
-
Prepare stock solutions of the reference agonist and test compounds in DMSO.
-
Perform serial dilutions of the compounds in assay buffer containing a PDE inhibitor to create a concentration-response curve.[6]
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at room temperature.
-
Add the serially diluted reference agonist or test compounds to the respective wells. Include a control group with only assay buffer and PDE inhibitor to determine the basal cAMP level.
-
Incubate the plate at room temperature for an optimized stimulation time (e.g., 30 minutes).[6]
-
-
Cell Lysis and cAMP Detection:
-
Following stimulation, lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Proceed with the cAMP detection steps as per the manufacturer's instructions. This typically involves the addition of a labeled cAMP conjugate and a specific anti-cAMP antibody.[6]
-
-
Data Acquisition and Analysis:
-
Measure the signal using a compatible plate reader.
-
Generate a cAMP standard curve.
-
Plot the calculated cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[6]
-
Mandatory Visualizations
References
- 1. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aminopyridine-3,5-dicarbonitrile core for the design of new non-nucleoside-like agonists of the human adenosine A2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Catalytic Pathways to 2-Aminopyridine-3,5-dicarbonitriles: A Guide for Researchers
For Immediate Release
A comprehensive guide detailing various catalytic methods for the synthesis of 2-aminopyridine-3,5-dicarbonitrile and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of different catalytic systems, detailed experimental protocols, and visual representations of the underlying reaction mechanisms, offering a valuable resource for the synthesis of this important chemical scaffold.
2-Aminopyridine-3,5-dicarbonitriles are a class of heterocyclic compounds that form the core structure of various biologically active molecules. Their synthesis through efficient and selective catalytic methods is of significant interest in medicinal chemistry and materials science. This application note explores several key one-pot, multi-component reactions that offer streamlined access to these valuable compounds.
Comparative Analysis of Catalytic Methods
A variety of catalysts have been successfully employed for the synthesis of this compound derivatives. The choice of catalyst influences the reaction conditions, efficiency, and the nature of substituents on the pyridine ring. The following table summarizes the quantitative data for several prominent catalytic methods.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anhydrous ZnCl₂ | Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Dry Ethanol | 80 | 5 | 90-94 | [1][2] |
| Nanomagnetic Fe₃O₄@SiO₂@(CH₂)₃NHCO-adenine sulfonic acid | Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Solvent-free | 110 | 0.5-1 | 92-98 | [3][4] |
| Sodium Benzoate | Aromatic Aldehyde, Malononitrile, Thiophenol | PEG-400/Water | 70 | 1-2 | 85-95 | |
| Betaine (Step 1) & Guanidine Carbonate (Step 2) | p-Tolualdehyde, Malononitrile, N-benzyl-2-cyanoacetamide | Methanol | Reflux | ~0.3 | 62-74 | [5][6][7][8][9][10] |
Reaction Pathways and Mechanisms
The synthesis of 2-aminopyridine-3,5-dicarbonitriles via these multi-component reactions generally proceeds through a cascade of reactions, as illustrated in the following diagrams. The reaction is typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.
Caption: Knoevenagel condensation of an aldehyde and malononitrile.
Caption: Michael addition of a second malononitrile molecule.
Caption: Cyclization with a nucleophile and subsequent aromatization.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound derivatives using the catalytic methods highlighted above.
Protocol 1: ZnCl₂-Catalyzed Synthesis of 2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile[1][2]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry Ethanol
Procedure:
-
In a round-bottom flask, a mixture of benzaldehyde (0.06 mol), malononitrile (0.12 mol), ammonium acetate (0.069 mol), and anhydrous ZnCl₂ (0.09 mol) in dry ethanol (20 ml) is prepared.
-
The mixture is stirred at 80 °C for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The formed precipitate is collected by filtration.
-
The crude product is washed with ethanol and then methanol.
-
The final product is purified by recrystallization from ethanol to yield 2,6-diamino-4-phenylpyridine-3,5-dicarbonitrile.
Protocol 2: Nanomagnetic Catalyst for the Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitriles[3][4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Nanomagnetic Fe₃O₄@SiO₂@(CH₂)₃NHCO-adenine sulfonic acid catalyst
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (2 mmol), ammonium acetate (1.2 mmol), and the nanomagnetic catalyst (0.02 g) is placed in a reaction vessel.
-
The reaction is conducted under solvent-free conditions at 110 °C for the appropriate time (typically 30-60 minutes), with monitoring by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is washed with hot ethanol.
-
The catalyst is separated from the product solution using an external magnet.
-
The ethanol is evaporated to yield the pure 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile. The catalyst can be washed, dried, and reused.
Protocol 3: Sodium Benzoate Promoted Synthesis of 2-Amino-4-aryl-6-sulfanylpyridine-3,5-dicarbonitriles
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Thiophenol
-
Sodium Benzoate
-
Polyethylene glycol 400 (PEG-400)
-
Water
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and sodium benzoate (20 mol%) in a solution of PEG-400 and water (1:1, 5 mL) is stirred in a round-bottom flask.
-
Thiophenol (1 mmol) is added to the mixture.
-
The reaction mixture is heated at 70 °C for 1-2 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Protocol 4: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles[5][6][7][8][9][10]
Materials:
-
p-Tolualdehyde
-
Malononitrile
-
Betaine
-
N-benzyl-2-cyanoacetamide
-
Guanidine carbonate
-
Methanol
Procedure: Step 1:
-
In a round-bottom flask, p-tolualdehyde (2 mmol), malononitrile (2 mmol), and betaine (10 mol%) are mixed and stirred at room temperature.
-
After about 5 minutes, 1 mL of methanol is added, and the mixture is stirred for an additional 10 minutes to ensure complete conversion to p-tolylidenemalononitrile.
Step 2:
-
To the reaction mixture from Step 1, N-benzyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (10 mol%) are added along with 1 mL of methanol.
-
The mixture is refluxed for approximately 10 minutes, with the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
This compilation of catalytic methods and detailed protocols aims to facilitate the work of researchers in the synthesis of this compound derivatives, enabling further exploration of their potential applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Characterization of 2-Aminopyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Aminopyridine-3,5-dicarbonitrile. The protocols outlined below are based on established methods for similar compounds and serve as a guide for researchers in analytical development and quality control.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the elucidation of the chemical structure and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~8.5 | Singlet | Pyridine ring proton (H6) |
| ¹H | ~7.8 | Singlet | Pyridine ring proton (H4) |
| ¹H | ~6.5 | Broad Singlet | Amino group protons (-NH₂) |
| ¹³C | ~160 | Singlet | C2 (carbon bearing the amino group) |
| ¹³C | ~155 | Singlet | C6 |
| ¹³C | ~140 | Singlet | C4 |
| ¹³C | ~118 | Singlet | Cyano group carbon (C≡N) at position 3 |
| ¹³C | ~116 | Singlet | Cyano group carbon (C≡N) at position 5 |
| ¹³C | ~95 | Singlet | C3 |
| ¹³C | ~90 | Singlet | C5 |
Note: These are predicted values based on the analysis of similar aminopyridine derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Characteristic FT-IR Absorption Bands for this compound Derivatives [1][2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amino group) | 3470 - 3230 | Medium to Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C≡N stretch (nitrile) | 2220 - 2200 | Strong |
| C=C and C=N stretch (pyridine ring) | 1650 - 1500 | Medium to Strong |
| N-H bend (amino group) | 1650 - 1550 | Medium |
| C-H bend (aromatic) | 900 - 675 | Medium to Strong |
Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for this compound [3]
| Property | Value |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.13 g/mol |
| Exact Mass | 144.0436 Da |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is recommended.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is often suitable for aminopyridines.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain the exact mass and confirm the elemental composition.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. Compare the observed mass-to-charge ratio (m/z) with the calculated value.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for quantitative analysis.
Table 4: General HPLC Method Parameters for Aminopyridine Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Acetate buffer (pH 3-6) B: Acetonitrile or Methanol |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 5 - 20 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentration range for analysis.
-
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Development and Validation:
-
Optimize the mobile phase composition and elution conditions (isocratic or gradient) to achieve good peak shape and resolution from any impurities.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the purity by calculating the peak area percentage.
-
For quantitative analysis, construct a calibration curve using the standards and determine the concentration of the analyte in the sample.
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the compound, including its melting point, decomposition temperature, and thermal stability.
Table 5: Expected Thermal Properties of this compound
| Analysis | Expected Observation |
| DSC | A sharp endothermic peak corresponding to the melting point. |
| TGA | A significant weight loss event indicating thermal decomposition at elevated temperatures. |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an appropriate DSC or TGA sample pan (typically aluminum or platinum).
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The peak of the endotherm corresponds to the melting point.
-
-
TGA Analysis:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of decomposition.
-
Visualizations
Experimental Workflow Diagrams
Caption: Overall workflow for the analytical characterization of this compound.
Caption: A typical workflow for purity determination by HPLC.
References
Application Notes and Protocols for Antimicrobial Studies of 2-Aminopyridine-3,5-dicarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antimicrobial evaluation of 2-aminopyridine-3,5-dicarbonitrile derivatives. These compounds represent a promising scaffold in the development of novel antimicrobial agents.
Application Notes
2-Aminopyridine derivatives, particularly those functionalized with dicarbonitrile and sulfanyl groups, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold is a key area of interest in medicinal chemistry.[2][3][4][5] These compounds have shown notable efficacy against various microbial strains, including Gram-positive and Gram-negative bacteria.[6][7][8]
The synthesis of these derivatives can be efficiently achieved through multicomponent reactions (MCRs), offering a straightforward and accessible route to a variety of substituted 2-aminopyridines.[6][9] One common approach involves the condensation of aldehydes, malononitrile, and thiols.[1][3] The antimicrobial activity of these compounds is influenced by the nature of the substituents on the pyridine ring. For instance, the presence of a cyclohexylamine moiety has been suggested to be crucial for antimicrobial activity in certain derivatives.[6] Some derivatives have shown particularly high potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6][9]
These notes provide a foundation for researchers to explore the synthesis of novel this compound derivatives and to systematically evaluate their potential as antimicrobial agents.
Data Presentation: Antimicrobial Activity
The following tables summarize the quantitative antimicrobial activity of selected 2-aminopyridine derivatives as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminopyridine Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Compound 2c | S. aureus | 0.039 ± 0.000 | [6][9] |
| Compound 2c | B. subtilis | 0.039 ± 0.000 | [6][9] |
| Compound 12a | E. coli | 19.5 | [8] |
| Compound 12a | B. mycoides | < 4.8 | [8] |
| Compound 12a | C. albicans | < 4.8 | [8] |
Table 2: Inhibition Zone Diameters for 2-Aminopyridine Derivatives
| Compound | Test Organism | Inhibition Zone (mm) | Reference |
| Compound 2c | Gram-positive cocci | 8.66 ± 0.57 to 9.66 ± 0.57 | [6] |
| Compound 12a | B. mycoides | 33 | [8] |
| Compound 15 | C. albicans | 29 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Multicomponent Reaction
This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Materials:
-
Substituted enaminone
-
Malononitrile
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., ethanol, or solvent-free conditions can be tested)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus (if required)
-
Thin Layer Chromatography (TLC) plate
-
Purification system (e.g., column chromatography)
Procedure:
-
In a suitable reaction vessel, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).
-
The reaction can be attempted under solvent-free conditions or in a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).[10]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, isolate the crude product.
-
Purify the crude product using an appropriate method, such as column chromatography, to obtain the pure 2-aminopyridine derivative.
-
Characterize the structure of the synthesized compound using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[6][9]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Disk Diffusion Method
This protocol outlines the disk diffusion assay to qualitatively assess the antimicrobial activity of the synthesized compounds.[7][9]
Materials:
-
Synthesized 2-aminopyridine derivatives
-
Test microorganisms (bacterial and/or fungal strains)
-
Mueller-Hinton Agar (MHA) for bacteria or Potato Dextrose Agar (PDA) for fungi[11]
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
Procedure:
-
Prepare the microbial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Evenly spread 100 µL of the microbial inoculum onto the surface of the agar plates.[7]
-
Impregnate sterile filter paper disks with a known concentration of the synthesized compounds.
-
Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[7]
-
After incubation, measure the diameter of the inhibition zone (in mm) around each disk. A larger inhibition zone indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized 2-aminopyridine derivatives
-
Test microorganisms
-
Mueller-Hinton Broth (MHB) for bacteria or appropriate broth for fungi
-
96-well microtiter plates
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Growth indicator (e.g., resazurin)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Add a standardized microbial inoculum to each well.
-
Include positive control wells (broth with inoculum and antibiotic) and negative control wells (broth with inoculum and solvent).
-
Incubate the microtiter plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6] This can be determined visually or by using a growth indicator.
Visualizations
Caption: Workflow for the synthesis of 2-aminopyridine derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 2-Aminopyridine-3,5-dicarbonitrile in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-aminopyridine-3,5-dicarbonitrile and its derivatives as versatile building blocks for the construction of various fused heterocyclic systems. The inherent reactivity of the amino and cyano functionalities allows for diverse cyclization strategies, leading to the formation of medicinally relevant scaffolds such as thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. These fused systems have garnered significant interest due to their potential as potent kinase inhibitors and inducers of apoptosis, making them valuable targets in drug discovery programs.
Synthetic Applications and Strategies
This compound serves as a key precursor for a variety of fused heterocycles through multi-component reactions and subsequent cyclization reactions. The most prominent applications involve the synthesis of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines.
Synthesis of Thieno[2,3-b]pyridine Derivatives
The synthesis of the thieno[2,3-b]pyridine scaffold often proceeds via the Thorpe-Ziegler cyclization of 2-S-alkylated-3-cyanopyridine derivatives. These precursors can be readily prepared from 2-amino-3,5-dicarbonitrile derivatives through diazotization and substitution reactions to introduce a thiol group at the 2-position, which is then alkylated.
A common synthetic route involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol to first generate a 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile intermediate.[1][2] This intermediate can then be S-alkylated with an α-haloester or α-haloketone, followed by base-catalyzed intramolecular cyclization to afford the desired 3-aminothieno[2,3-b]pyridine derivatives.[3]
Experimental Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles readily accessible from this compound derivatives. The synthesis typically involves the reaction of the o-amino-nitrile moiety with a suitable one-carbon synthon, such as formamide or formic acid, to construct the fused pyrimidine ring.[4] More complex derivatives can be obtained by reacting the starting aminopyridine with reagents like chloroacetyl chloride or diethyl oxalate, followed by intramolecular cyclization.[5]
These compounds have shown significant potential as PIM-1 kinase inhibitors.[5][6] PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of fused heterocyclic systems and the biological activity of selected pyrido[2,3-d]pyrimidine derivatives.
Table 1: Synthesis of Fused Heterocyclic Systems
| Starting Material | Reagents and Conditions | Fused System | Product | Yield (%) | Reference |
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Chloroacetyl chloride, Acetonitrile/Pyridine, reflux | Pyrido[2,3-d]pyrimidine | 2-(Chloromethyl)-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 65 | [5] |
| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Diethyl oxalate, DMF, reflux | Pyrido[2,3-d]pyrimidine | Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | 56 | [5] |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic acid, DMF, reflux | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | 72 | [3] |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide, DMF, reflux | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | Not specified | [3] |
| 2-Amino-3-cyanopyridines | Formamide | Pyrido[2,3-d]pyrimidine | 4-aminopyrido[2,3-d]pyrimidines | Not specified | [4] |
Table 2: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
| Compound | Target | Assay | IC₅₀ (nM) | % Inhibition | Cell Line | Reference |
| 4 | PIM-1 Kinase | In vitro kinase assay | 11.4 | 97.8 | - | [5] |
| 10 | PIM-1 Kinase | In vitro kinase assay | 17.2 | 94.6 | - | [5] |
| 6 | PIM-1 Kinase | In vitro kinase assay | 34.6 | 89.6 | - | [5] |
| 11 | PIM-1 Kinase | In vitro kinase assay | 21.4 | 92.1 | - | [5] |
| Staurosporine (control) | PIM-1 Kinase | In vitro kinase assay | 16.7 | 95.6 | - | [5] |
| 4 | - | Cytotoxicity (MTT) | 570 (µM) | - | MCF-7 | [5] |
| 11 | - | Cytotoxicity (MTT) | 1310 (µM) | - | MCF-7 | [5] |
| 4 | - | Cytotoxicity (MTT) | 1130 (µM) | - | HepG2 | [5] |
| 11 | - | Cytotoxicity (MTT) | 990 (µM) | - | HepG2 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile[5]
-
A mixture of 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (0.01 mol) and chloroacetyl chloride (0.01 mol) in acetonitrile (15 mL) and pyridine (5 mL) is heated under reflux for 8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice.
-
The formed precipitate is filtered off, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure compound.
Protocol 2: General Procedure for the Synthesis of 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one[3]
-
A mixture of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (1.85 g, 5 mmol) and formic acid (7 mL, 99%) in N,N-dimethylformamide (5 mL) is boiled under reflux for 7 hours.
-
The reaction mixture is then poured onto ice (30 g).
-
The solid that forms is collected by filtration.
-
The crude product is recrystallized from DMF to give the pure compound as brown crystals.
Signaling Pathway Diagrams
The synthesized pyrido[2,3-d]pyrimidine derivatives have been shown to exhibit their anticancer effects through the inhibition of PIM-1 kinase, which subsequently leads to the induction of apoptosis.
PIM-1 Kinase Signaling Pathway and Inhibition
Caption: Inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidines.
The inhibition of PIM-1 kinase by the synthesized compounds prevents the phosphorylation of its downstream targets. For instance, PIM-1 phosphorylates and inactivates the pro-apoptotic protein BAD.[7] By inhibiting PIM-1, the levels of active, non-phosphorylated BAD increase, leading to the induction of apoptosis. Furthermore, PIM-1 is known to phosphorylate and stabilize the oncoprotein c-Myc, thereby promoting cell cycle progression.[7] Inhibition of PIM-1 would, therefore, lead to c-Myc degradation and cell cycle arrest.
Logical Flow of Apoptosis Induction
Caption: Apoptosis induction via PIM-1 kinase inhibition.
These application notes demonstrate the significant potential of this compound as a versatile starting material for the synthesis of complex fused heterocyclic systems with promising applications in drug discovery, particularly in the development of novel anticancer agents. The provided protocols and data serve as a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Aminopyridine-3,5-dicarbonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Aminopyridine-3,5-dicarbonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
A1: The most common approach is a one-pot, multi-component reaction involving an aromatic aldehyde, malononitrile, and a thiol.[1][2][3][4] This method is often preferred due to its efficiency and atom economy.
Q2: What types of catalysts are typically used for this synthesis?
A2: A variety of catalysts can be employed to promote the reaction. These include basic catalysts like triethylamine and diethylamine, organo-salt catalysts such as sodium benzoate, and heterogeneous catalysts like Montmorillonite K-10 clay.[1][2][4][5] The choice of catalyst can significantly impact reaction time and yield.
Q3: What are the typical reaction conditions (solvent, temperature)?
A3: Reaction conditions can vary widely based on the chosen protocol. Solvents such as ethanol, aqueous PEG-400, and even deep eutectic solvents have been reported.[1][5] Temperatures can range from ambient room temperature to elevated temperatures of around 70°C to facilitate the reaction.[2][5]
Q4: What kind of yields can I expect for this reaction?
A4: The yields for the synthesis of this compound derivatives are highly dependent on the specific substrates, catalyst, and reaction conditions used. Reported yields in the literature range from moderate to excellent, often exceeding 80-90% under optimized conditions.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Solution: Ensure the catalyst is fresh and has been stored correctly. For basic catalysts like diethylamine, ensure it has not been exposed to air for extended periods, which can lead to carbonate formation. If using a heterogeneous catalyst, consider activation if required by the protocol.
-
-
Sub-optimal Reaction Temperature:
-
Solution: The reaction temperature can be critical. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-70°C) to increase the reaction rate.[5] Monitor the reaction by TLC to avoid potential decomposition at higher temperatures.
-
-
Incorrect Stoichiometry:
-
Solution: The stoichiometry of the reactants (aldehyde, malononitrile, thiol) is crucial. A common molar ratio is 1:2:1 for aldehyde:malononitrile:thiol.[2] Verify the purity and accurate measurement of your starting materials.
-
-
Inappropriate Solvent:
-
Solution: The choice of solvent can influence the solubility of reactants and intermediates. If you are experiencing low yields, consider screening different solvents. For example, greener and more efficient protocols have been developed using aqueous PEG-400 or deep eutectic solvents.[5]
-
Problem 2: Formation of Multiple Side Products
Possible Causes & Solutions:
-
Side Reactions of Malononitrile:
-
Solution: Malononitrile is a highly reactive C-H acid and can participate in various side reactions.[6] The formation of benzylidene malononitrile is a key intermediate; however, self-condensation or other undesired pathways can occur.[2] Carefully controlling the reaction conditions, particularly temperature and the rate of addition of reagents, can help minimize side product formation.
-
-
Oxidation of Intermediates:
-
Solution: The reaction proceeds through a dihydropyridine intermediate which is then oxidized to the final pyridine product.[2] In some cases, this oxidation may be incomplete or other oxidative side reactions can occur. Ensuring adequate aeration or using a mild oxidizing agent, if the protocol calls for it, can be beneficial.
-
-
Reaction Time:
-
Solution: Both insufficient and excessive reaction times can lead to a complex mixture of products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for the formation of the desired product and to minimize the formation of degradation products.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Co-eluting Impurities:
-
Solution: If standard column chromatography is failing to separate the product from impurities, consider alternative purification techniques. Recrystallization from a suitable solvent system can be a highly effective method for purifying solid products.
-
-
Residual Catalyst:
-
Solution: Some catalysts, particularly basic amines, can be challenging to remove completely. An acidic wash (e.g., dilute HCl) during the work-up can help in removing basic catalysts. For solid-supported catalysts, simple filtration is usually sufficient.[4]
-
-
Formation of Tarry Materials:
-
Solution: The formation of dark, tarry substances can complicate purification. This is often a result of polymerization or decomposition reactions at elevated temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often provide a cleaner reaction mixture.
-
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethylamine (10 mol%) | - | Ambient | 3 | 70 | [2] |
| Sodium Benzoate | PEG-400/Water | 70 | Varies | High | [5] |
| Montmorillonite K-10 | - | - | Varies | Good to Excellent | [3][4] |
| Triethylamine | Ethanol | - | Varies | 17-49 | [1] |
Table 2: Influence of Aldehyde Substituent on Yield
| Aldehyde Substituent (Ar) | Catalyst | Yield (%) | Reference |
| 4-OCH₃ | - | 97.6 (as corrosion inhibitor) | [1] |
| 4-NO₂ | - | - | [1] |
| H | Diethylamine | 80 | [2] |
Experimental Protocols
Protocol 1: Diethylamine-Catalyzed Synthesis at Ambient Temperature
This protocol is adapted from a procedure described as simple, economical, and environmentally benign.[2]
-
Reactant Mixture: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the thiol (1 mmol).
-
Catalyst Addition: Add diethylamine (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at ambient temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically worked up by adding water and filtering the precipitated solid.
-
Purification: The crude product can be purified by washing with a hexane-chloroform mixture or by recrystallization.
Protocol 2: Sodium Benzoate-Promoted Synthesis in Aqueous PEG-400
This protocol highlights a pot, atom, and step economic (PASE) approach.[5]
-
Reactant Mixture: To a mixture of an aldehyde (1 mmol) and malononitrile (2 mmol) in PEG-400 and water, add sodium benzoate.
-
Initial Heating: Heat the resulting mixture to 40-50°C for approximately 15 minutes.
-
Thiol Addition: Add the thiophenol (1 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture at 70°C for the appropriate time, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Isolation: The solid product is collected by filtration and can be further purified if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aminopyridine-3,5-dicarbonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminopyridine-3,5-dicarbonitrile and its derivatives, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of the this compound scaffold.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Incorrect solvent- Suboptimal reaction temperature or time- Impure starting materials | - Catalyst: Use a freshly prepared or properly stored catalyst. Consider screening different catalysts (e.g., basic catalysts like diethylamine or potassium carbonate, or organocatalysts like sodium benzoate).[1][2][3][4]- Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but for certain catalysts like K2CO3, PEG-400 has been shown to dramatically improve yields.[4]- Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Some protocols achieve high yields at ambient temperature, while others require heating.[2][3]- Reagents: Ensure the purity of aldehydes, malononitrile, and any other starting materials. |
| Formation of Side Products | - Knoevenagel condensation product as the main product- Dimerization of reactants- Unwanted polymerization | - Reaction Stoichiometry: Ensure the correct molar ratios of the reactants. For the common three-component reaction, a 1:2:1 ratio of aldehyde, malononitrile, and thiol is often used for the sulfanyl derivatives.[3]- Catalyst Choice: Some catalysts may favor side reactions. Experiment with different catalysts to find one that is more selective for the desired product.- Temperature Control: Running the reaction at a lower temperature may help to reduce the rate of side reactions. |
| Difficult Product Isolation and Purification | - Product is insoluble in common solvents- Product co-elutes with impurities during chromatography- Oily or tarry product | - Work-up Procedure: For some protocols, a simple filtration and washing with a suitable solvent mixture (e.g., hexane-chloroform) is sufficient for purification.[3] In other cases, pouring the reaction mixture into ice-cold water can precipitate the product.[1]- Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.- Chromatography: If column chromatography is necessary, screen different solvent systems to achieve good separation. |
| Reaction Not Going to Completion | - Insufficient catalyst loading- Short reaction time- Low reaction temperature | - Catalyst Loading: The amount of catalyst can be critical. For example, with K2CO3, 10 mol% was found to be optimal, with lower amounts giving significantly lower yields.[4]- Reaction Monitoring: Use TLC to monitor the consumption of the starting materials. Continue the reaction until the starting materials are no longer visible on the TLC plate.- Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound scaffold?
A1: The most widely reported method is a one-pot, three-component condensation reaction.[5][6] For the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, this typically involves an aldehyde, two equivalents of malononitrile, and a thiol, often in the presence of a basic catalyst.[5][6]
Q2: How can I synthesize this compound without the 6-sulfanyl group?
A2: While less common in the literature, you can synthesize related structures without a thiol. One approach is a one-pot, three-component reaction of an aldehyde, an N-alkyl-2-cyanoacetamide, and malononitrile under microwave irradiation, which yields 1-alkyl-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.[7] Another potential route involves the use of malononitrile dimer as a precursor, which can react with various reagents to form substituted pyridines.[8]
Q3: What are the key factors to consider for improving the yield of the synthesis?
A3: Several factors can be optimized to improve the yield:
-
Catalyst: The choice of catalyst is crucial. A variety of catalysts have been reported to be effective, including simple bases like triethylamine and diethylamine, as well as solid-supported catalysts like Montmorillonite K10 clay, and organocatalysts such as sodium benzoate.[1][3][6]
-
Solvent: The reaction medium can have a significant impact. While ethanol is a common solvent, greener alternatives like polyethylene glycol (PEG-400) and even water have been used successfully.[1][4]
-
Temperature: Reaction temperatures can range from ambient to reflux, depending on the specific protocol and catalyst used. Optimization of the temperature can lead to higher yields and shorter reaction times.[3]
-
Reaction Time: Monitoring the reaction by TLC is important to determine the optimal reaction time. Some modern protocols with efficient catalysts can achieve high yields in as little as one hour.[4]
Q4: Are there any "green" synthesis protocols available?
A4: Yes, several environmentally benign protocols have been developed. These often involve the use of non-toxic and recyclable catalysts, safer solvents like water or PEG-400, and ambient reaction temperatures.[2][3] Some methods also feature a simple work-up procedure that avoids conventional purification techniques like column chromatography.[2]
Q5: What are some common side reactions to be aware of?
A5: A common side reaction is the formation of the Knoevenagel condensation product between the aldehyde and malononitrile.[2] Depending on the reaction conditions, dimerization or polymerization of the starting materials can also occur. Careful control of stoichiometry and reaction parameters can help to minimize these side reactions.
Data Presentation
Comparison of Catalysts for the Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethylamine | Ethanol | Ambient | 3 | 80 | [3] |
| Sodium Benzoate | PEG-400/Water | 70 | 1.5 | 92 | [1] |
| K2CO3 | PEG-400 | 40 | 1 | 92 | [4] |
| Montmorillonite K10 | Ethanol | Reflux | 2 | 90 | [9] |
| Triethylamine | Ethanol | N/A | N/A | 17-49 | [6] |
Yields of 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles[7]
| Aldehyde | N-Alkyl-2-cyanoacetamide | Product | Yield (%) |
| Benzaldehyde | N-Butyl-2-cyanoacetamide | 4a | 72 |
| Benzaldehyde | N-Benzyl-2-cyanoacetamide | 4b | 75 |
| 4-Methylbenzaldehyde | N-Butyl-2-cyanoacetamide | 4d | 77 |
| 4-Chlorobenzaldehyde | N-Benzyl-2-cyanoacetamide | 4f | 70 |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-aryl-6-phenylsulfanyl-pyridine-3,5-dicarbonitriles using K2CO3 in PEG-400[4]
-
To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (2 mmol, 0.132 g) in PEG-400 (5 mL), add K2CO3 (10 mol%, 0.014 g).
-
Add thiophenol (1 mmol, 0.110 g) to the reaction mixture.
-
Stir the resulting mixture at 40 °C for the appropriate time (typically 1 hour, monitor by TLC).
-
After completion of the reaction, pour the mixture into crushed ice.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
General Protocol for the Synthesis of 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles under Microwave Irradiation[7]
-
In a Pyrex vessel, mix the appropriate N-alkyl-2-cyanoacetamide (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), and basic aluminum oxide (0.5 g).
-
Place the vessel in a microwave oven and irradiate at 300 W for 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and extract the product with ethanol.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from ethanol to yield the pure product.
Visualizations
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 6. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aminopyridine-3,5-dicarbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminopyridine-3,5-dicarbonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods often depends on the purity of the crude product and the quantity of material to be purified. In some instances, a simple filtration and washing protocol may be sufficient, particularly in "green synthesis" approaches designed to minimize waste and avoid extensive purification steps.[1]
Q2: What are common impurities encountered during the synthesis of these derivatives?
A2: Common impurities may include unreacted starting materials such as the aldehyde, malononitrile, and thiol precursors. Side-products from competing reactions can also be present. The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound derivative?
A3: Purity is typically assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[2] The structure and purity can be further confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not crystallizing from the solution. What should I do?
A:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a "seed" crystal to the solution.
-
Reduce Solubility: If the compound is too soluble, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and allow it to cool again.
Q: I am getting a very low yield after recrystallization. What are the possible reasons?
A:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during filtration, product can be lost. Use a pre-heated funnel and filter the hot solution rapidly.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures. For some 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, recrystallization from ethanol followed by methanol has been reported to give good yields.[3]
Column Chromatography Issues
Q: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A:
-
Solvent System Modification: The basicity of the 2-aminopyridine moiety can lead to strong interactions with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your eluent can significantly improve peak shape.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase silica gel (C18).
-
Sample Loading: Ensure your crude sample is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column. Overloading the column can also lead to poor separation.
Q: I am not getting good separation between my desired product and an impurity. What can I do?
A:
-
Optimize the Mobile Phase: A shallower solvent gradient (for gradient elution) or a less polar solvent system (for isocratic elution) can improve resolution. Experiment with different solvent mixtures to find the optimal selectivity. For some derivatives, an eluting system of ethyl acetate/cyclohexane/methanol has been used effectively.[4]
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
-
Flash Chromatography: Employing flash chromatography with a finer silica gel and applying pressure will lead to a faster and often more efficient separation.
Data Presentation
| Derivative | Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) | Reference |
| 2-Amino-3,5-dichloropyridine | Recrystallization | Ethyl acetate / Ethanol | 55.8 | 98.50 (GC) | [2] |
| 2-Amino-4-aryl-6-(ethylamino)pyridine-3,5-dicarbonitrile | Recrystallization | Ethanol, then Methanol | 94 | N/A | [3] |
| 2-Amino-4-aryl-6-(p-tolylamino)pyridine-3,5-dicarbonitrile | Recrystallization | Ethanol, then Methanol | 91 | N/A | [3] |
| 2-Amino-4-aryl-6-(phenylamino)pyridine-3,5-dicarbonitrile | Recrystallization | Ethanol, then Methanol | 90 | N/A | [3] |
| N-(4-{2-Amino-3,5-dicyano-6-[(1H-imidazol-2-ylmethyl)sulfanyl]pyridin-4-yl}phenyl) acetamide | Column Chromatography | EtOAc/cyclohexane/MeOH (8.2:1.5:0.9) | 61 | N/A | [4] |
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile[3]
-
Dissolution: In a fume hood, place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Second Recrystallization: Repeat steps 1-5 using methanol as the solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography of a this compound Derivative[4]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of the eluent).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of ethyl acetate, cyclohexane, and methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminopyridine-3,5-dicarbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminopyridine-3,5-dicarbonitrile and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, which are often prepared via a one-pot, multi-component reaction of an aldehyde, malononitrile, and a thiol or other nucleophile.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound derivatives can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The choice of catalyst is crucial. A variety of catalysts have been reported, from basic catalysts like diethylamine and triethylamine to organo-salt catalysts such as sodium benzoate.[1][2] The optimal catalyst may vary depending on the specific substrates used. Ensure the catalyst is active and used at the appropriate loading. Some modern protocols utilize heterogeneous or reusable catalysts which may offer improved yields and easier workup.[3][4]
-
Reaction Conditions:
-
Temperature: While many protocols are designed for ambient temperature, some reactions may benefit from gentle heating (e.g., 40-70°C) to drive the reaction to completion.[1] Monitor the reaction for potential side product formation at higher temperatures.
-
Solvent: The choice of solvent can significantly impact the reaction. Green solvents like water or PEG-400, or even solvent-free conditions, have been shown to be effective and can facilitate product precipitation and isolation.[1][5]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Reagents: The purity of the starting materials, particularly the aldehyde and malononitrile, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
Question 2: I am observing significant byproduct formation. How can I minimize this?
Answer: Byproduct formation is a common challenge. Here are some strategies to improve the purity of your product:
-
Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants. A common approach is a pseudo-four-component reaction using two equivalents of malononitrile with the aldehyde and thiol.[6][7]
-
Controlled Addition of Reagents: The order and rate of addition of reagents can influence the reaction pathway. For instance, pre-forming the Knoevenagel condensation product between the aldehyde and malononitrile before adding the thiol can sometimes lead to a cleaner reaction.
-
Catalyst Selection: The catalyst can influence the selectivity of the reaction. Experiment with different catalysts to find one that favors the formation of the desired product. For example, milder bases or organocatalysts might reduce the formation of undesired side products compared to strong bases.[3]
Question 3: The purification of my product is difficult. Are there ways to simplify this process?
Answer: Many modern synthetic protocols for this compound derivatives are designed for easy purification, often avoiding column chromatography.[1][2]
-
Direct Precipitation: In many cases, the product precipitates directly from the reaction mixture upon completion. The solid can then be isolated by simple filtration, washed with a suitable solvent (e.g., water, ethanol), and dried.[1]
-
Solvent Selection for Workup: If the product does not precipitate, pouring the reaction mixture into ice-cold water can often induce precipitation.[1]
-
Alternative Purification Methods: For derivatives that are difficult to purify by simple filtration, cation-exchange chromatography can be an effective method for removing basic impurities, including unreacted 2-aminopyridine precursors.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound derivatives?
A1: The most prevalent method is a one-pot, multi-component reaction. This typically involves the condensation of an aldehyde, two equivalents of malononitrile, and a thiol in the presence of a catalyst.[6][7][9] This approach is favored for its efficiency and atom economy.
Q2: What are some of the "green" or environmentally friendly approaches to this synthesis?
A2: Several green chemistry approaches have been developed, focusing on:
-
Using water or PEG-400 as a solvent. [1]
-
Employing biodegradable and non-toxic catalysts like sodium benzoate or deep eutectic solvents.[1]
-
Running reactions at ambient temperature to reduce energy consumption.[2]
-
Utilizing reusable heterogeneous catalysts that can be easily recovered and recycled.[3][4]
Q3: Can this synthesis be performed without a thiol?
A3: Yes, while many reported syntheses result in 6-sulfanylpyridine derivatives, other nucleophiles can be used. The core this compound structure is formed from the reaction of an aldehyde and malononitrile. Different functionalities can be introduced at the 6-position depending on the third component used in the multi-component reaction. For example, synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported.[10]
Quantitative Data Summary
The following table summarizes various catalytic systems and reaction conditions for the synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives, highlighting the impact on reaction time and yield.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Benzoate | PEG-400/Water | 70 | 30-45 min | 88-95 | [1] |
| Diethylamine | Ethanol | Ambient | 2-3 h | 85-94 | [2] |
| Triethylamine | Ethanol | Reflux | 2-5 h | 17-49 | [6] |
| Montmorillonite K-10 | Solvent-free | 80 | 15-30 min | 88-95 | [5] |
| o-Iodoxybenzoic acid | Water | 80 | 10-20 min | 90-96 | [3] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles
This protocol is a generalized procedure based on common methodologies reported in the literature.[1][2][6]
-
Reactant Mixture Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the chosen catalyst (e.g., diethylamine, 10 mol%).
-
Solvent Addition: Add the selected solvent (e.g., 10 mL of ethanol or PEG-400/water mixture).
-
Thiol Addition: To the stirring mixture, add the thiol (1 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (ambient or heated) for the required time. Monitor the progress of the reaction by TLC.
-
Workup and Isolation:
-
If the product precipitates during the reaction, cool the mixture to room temperature and collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
-
Purification: Wash the filtered solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product under vacuum.
Visualization
Below is a troubleshooting workflow to diagnose and resolve common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Multicomponent Synthesis of 2-Aminopyridine-3,5-dicarbonitriles
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of 2-aminopyridine-3,5-dicarbonitriles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthetic process.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems that may arise during the synthesis of 2-aminopyridine-3,5-dicarbonitriles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst choice. 2. Poor Quality Reagents: Degradation of aldehyde, malononitrile, or other reactants. 3. Incomplete Reaction: The reaction has not gone to completion. | 1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst. Consider solvent-free or microwave-assisted conditions, which have been shown to improve yields. 2. Verify Reagent Quality: Use freshly distilled aldehydes and high-purity malononitrile. Ensure other reagents meet the required specifications. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. |
| Formation of a Major Side Product | 1. Knoevenagel Condensation Product: The reaction may stall after the initial condensation of the aldehyde and malononitrile. 2. Malononitrile Dimerization: Base-catalyzed self-condensation of malononitrile can occur. 3. Incomplete Oxidation: The dihydropyridine intermediate is not fully converted to the final pyridine product. | 1. Promote Cyclization: Ensure the presence of a suitable amine source (e.g., ammonium acetate) and appropriate reaction conditions (e.g., heating) to facilitate the subsequent Michael addition and cyclization steps. 2. Control Basicity and Temperature: Use a milder base or control the temperature to minimize the self-condensation of malononitrile. 3. Ensure Efficient Oxidation: The final aromatization step is crucial. While some reactions spontaneously oxidize in air, others may require an oxidizing agent. If a stable dihydropyridine intermediate is isolated, consider using common oxidants like nitric acid or potassium permanganate, though milder options should be explored to avoid side reactions.[1][2] |
| Complex Product Mixture/Purification Difficulties | 1. Multiple Side Reactions: A combination of the issues mentioned above. 2. Aldol Condensation: Self-condensation of the aldehyde starting material. 3. Formation of Alternative Heterocycles: Depending on the reactants and conditions, other ring systems may form. | 1. Systematic Optimization: Re-evaluate the entire reaction protocol. Consider a stepwise approach where the Knoevenagel adduct is formed first, followed by the addition of the other components. 2. Modify Reaction Conditions: Use aprotic solvents and carefully control the stoichiometry of the reactants to disfavor aldol condensation. 3. Characterize Byproducts: Isolate and characterize the major byproducts using techniques like NMR and mass spectrometry to understand the competing reaction pathways. |
| Reaction Mixture Darkens or Forms Tar | 1. Decomposition: Starting materials or products may be degrading at the reaction temperature. 2. Polymerization: Undesired polymerization of reactants or intermediates. | 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration. 2. Use of Inert Atmosphere: If sensitive to oxygen, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the multicomponent synthesis of 2-aminopyridine-3,5-dicarbonitriles?
A1: The formation of the Knoevenagel condensation product, an α,β-unsaturated dinitrile, is a common side reaction. This occurs when the initial condensation between the aldehyde and malononitrile proceeds, but the subsequent Michael addition and cyclization steps to form the pyridine ring do not go to completion.
Q2: How can I minimize the dimerization of malononitrile?
A2: Malononitrile dimerization is often base-catalyzed. To minimize this side reaction, consider using a less basic catalyst or a catalytic amount of a milder base. Controlling the reaction temperature can also be effective, as higher temperatures can promote dimerization.
Q3: My reaction stops at the dihydropyridine intermediate. How can I promote oxidation to the final pyridine product?
A3: The oxidation of the dihydropyridine intermediate to the aromatic pyridine is a critical step. While some reactions are reported to oxidize in air upon workup, this can be slow and inefficient. If you have isolated the dihydropyridine, you can treat it with an oxidizing agent. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[2] However, it is often preferable to achieve oxidation in a one-pot synthesis. Some protocols achieve this by carrying out the reaction in the presence of an oxidizing agent or by using a catalyst that also promotes oxidation.[2]
Q4: Can the order of reagent addition affect the outcome of the reaction?
A4: Yes, the order of reagent addition can be critical, especially in unsymmetrical syntheses.[1] To avoid the formation of undesired intermediates, it can be beneficial to pre-form the Knoevenagel condensation product or the enamine before the final cyclization step.[1]
Q5: What is the role of the catalyst in this reaction?
A5: The catalyst, typically a base, plays multiple roles. It facilitates the deprotonation of the active methylene compound (malononitrile) to initiate the Knoevenagel condensation. It also promotes the subsequent Michael addition and cyclization steps. The choice of catalyst can significantly impact the reaction rate, yield, and the formation of side products.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiophenol or a suitable amine (1 mmol)
-
Catalyst (e.g., piperidine, triethylamine, or a heterogeneous catalyst, in catalytic amounts)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the third component (thiophenol or amine, 1 mmol).
-
Add the catalyst (e.g., 10 mol%).
-
If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux). The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent (e.g., cold ethanol or diethyl ether).
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the effect of different reaction parameters on the synthesis of 2-aminopyridine-3,5-dicarbonitriles, based on a review of the literature.[3][4][5][6]
| Parameter | Variation | Effect on Yield and Reaction Time | Potential Impact on Side Reactions |
| Catalyst | Basic (e.g., piperidine, Et3N), Acidic (e.g., Lewis acids), Heterogeneous (e.g., MOFs) | Basic catalysts are common and generally provide good yields. Heterogeneous catalysts can offer advantages in terms of recyclability and sometimes improved yields. | Strong bases may promote malononitrile dimerization and other base-catalyzed side reactions. The choice of catalyst can influence the chemoselectivity. |
| Solvent | Ethanol, Water, Solvent-free | Solvent-free conditions often lead to shorter reaction times and higher yields, representing a greener approach. Ethanol is a commonly used solvent that facilitates the dissolution of reactants. | The polarity of the solvent can influence reaction rates and the solubility of intermediates, potentially affecting the product distribution. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally decrease reaction times but may increase the formation of byproducts. | Elevated temperatures can lead to decomposition and the formation of tar. It can also promote side reactions like dimerization. |
| Reaction Method | Conventional Heating, Microwave Irradiation, Ultrasound | Microwave and ultrasound irradiation can significantly reduce reaction times and, in some cases, improve yields. | These methods can provide more uniform and rapid heating, which may help to minimize the formation of certain side products by reducing the overall reaction time. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scalability of 2-Aminopyridine-3,5-dicarbonitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scalability of 2-Aminopyridine-3,5-dicarbonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound derivatives?
A1: The most prevalent and efficient methods for synthesizing this compound scaffolds are one-pot multicomponent reactions (MCRs). These reactions are attractive due to their simplicity, atom economy, and often milder reaction conditions. The two primary approaches are:
-
Pseudo-four-component reaction (pseudo-4CR): This involves the condensation of an aldehyde, two molecules of malononitrile, and a thiol.[1][2][3][4]
-
Three-component reaction (3CR): This method utilizes the condensation of an aldehyde, malononitrile, and a thiol.[1][2][3][4][5] Another variation involves the reaction of a pre-formed 2-arylidenemalononitrile with malononitrile and a thiol.[1][3]
Various catalysts, including bases like diethylamine and sodium benzoate, as well as heterogeneous catalysts like Montmorillonite K-10 clay, have been employed to facilitate these reactions.[5][6]
Q2: What are the key considerations when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality. Key considerations include:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for controlling the reaction rate and preventing runaway reactions. The exothermic nature of the reaction should be evaluated to ensure adequate heat dissipation at a larger scale.
-
Mass and Heat Transfer: Efficient mixing becomes critical in larger reactors to ensure homogeneity and consistent temperature distribution. Inadequate mixing can lead to localized hot spots, side product formation, and reduced yields.
-
Solvent Selection: The choice of solvent should not only be based on reaction performance but also on safety (flash point, toxicity), environmental impact, and ease of recovery and recycling. Green solvents like PEG-400 in water have been reported for some syntheses.[6]
-
Catalyst Selection and Recyclability: For large-scale production, the use of heterogeneous or recyclable catalysts is highly desirable to reduce costs and waste. The stability and reusability of the catalyst under process conditions should be thoroughly evaluated.[5]
-
Downstream Processing and Purification: The purification method used in the lab (e.g., column chromatography) may not be feasible or economical at scale. Developing scalable purification techniques like crystallization or filtration is essential.[6]
-
Safety and Hazard Analysis: A thorough hazard analysis should be conducted to identify potential safety risks, such as the handling of toxic reagents (e.g., malononitrile, thiols) and the management of reaction exotherms.[7][8][9][10][11]
Q3: What are the common safety hazards associated with the reagents used in the synthesis?
A3: The synthesis of this compound involves several hazardous chemicals. It is crucial to consult the Safety Data Sheet (SDS) for each reagent before use. Common hazards include:
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[9]
-
Thiols (e.g., Thiophenol): Often have a strong, unpleasant odor and can be toxic.
-
Aldehydes: Can be irritating to the skin, eyes, and respiratory tract.
-
2-Aminopyridine Derivatives: Harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[7][11]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[8][9][11]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Inefficient catalyst or catalyst deactivation.- Suboptimal reaction temperature or time.- Poor quality of starting materials.- Incomplete reaction.- Side product formation. | - Screen different catalysts to find the most effective one.- For reusable catalysts, test for deactivation and consider regeneration or fresh catalyst.- Optimize reaction temperature and time through systematic studies (e.g., Design of Experiments).- Ensure the purity of aldehydes, malononitrile, and thiols.- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.- Adjust stoichiometry or reaction conditions to minimize side reactions. |
| Difficulty in Product Purification | - Presence of unreacted starting materials.- Formation of closely related impurities or isomers.- Product is an oil or difficult to crystallize. | - Optimize the reaction to drive it to completion.- Consider a scalable workup procedure to remove unreacted starting materials (e.g., washing with appropriate solvents).- Explore different crystallization solvents or techniques (e.g., anti-solvent crystallization).- For challenging purifications, consider alternative methods like cation-exchange chromatography for specific derivatives.[12] |
| Poor Scalability (Yield drops on a larger scale) | - Inefficient heat transfer leading to localized overheating and side reactions.- Inadequate mixing resulting in non-homogenous reaction mixture.- Difficulty in maintaining optimal reaction conditions in a larger vessel. | - Use a reactor with a high surface area-to-volume ratio or an efficient cooling system.- Employ a robust agitation system and ensure proper mixing is achieved.- Carefully control the rate of addition of reagents to manage the reaction exotherm.- Consider a continuous flow process for better control over reaction parameters. |
| Catalyst Recyclability Issues | - Leaching of the active catalytic species from the support.- Fouling of the catalyst surface by reactants, products, or byproducts.- Mechanical degradation of the catalyst during recovery and reuse. | - Choose a catalyst with a robust support and strong anchoring of the active sites.- Implement a washing step after each cycle to remove adsorbed species.- Handle the catalyst gently during filtration and washing to prevent physical damage. |
Experimental Protocols
General One-Pot Synthesis of 2-Amino-3,5-dicarbonitrile-6-thio-pyridines
This protocol is a generalized procedure based on common multicomponent reactions.[5][6] Researchers should optimize the specific conditions for their target molecule.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiophenol (or other thiol) (1 mmol)
-
Catalyst (e.g., diethylamine, sodium benzoate, or a heterogeneous catalyst)
-
Solvent (e.g., ethanol, water, PEG-400)
Procedure:
-
To a reaction vessel, add the aldehyde (1 mmol), malononitrile (2 mmol), thiol (1 mmol), and the catalyst in the chosen solvent.
-
Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux, depending on the specific reaction) for the determined reaction time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, the product may be isolated by pouring the reaction mixture into ice-cold water followed by filtration.[6]
-
Wash the crude product with a suitable solvent (e.g., water, ethanol) to remove impurities.
-
Recrystallize the product from an appropriate solvent to obtain the pure this compound derivative.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-3,5-dicarbonitrile-6-thiopyridines
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Sodium Benzoate | PEG-400/Water | 70 | 15-25 | High | [6] |
| Diethylamine | Ethanol | Ambient | - | - | [5][13] |
| Montmorillonite K-10 | - | - | - | Good to Excellent | [5] |
| Iodoxybenzoic acid (IBX) | Aqueous media | - | - | Good to Excellent | [14] |
| Nanostructured Molten Salt | Solvent-free | Room Temp | - | - | [5] |
Note: Specific yields and reaction times vary depending on the substrates used.
Visualizations
Caption: A generalized experimental workflow for the one-pot synthesis of this compound derivatives.
Caption: A simplified representation of the multicomponent reaction for the synthesis of this compound derivatives.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biochemopharma.fr [biochemopharma.fr]
- 11. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 2-Aminopyridine-3,5-dicarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-Aminopyridine-3,5-dicarbonitrile and its derivatives. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Inefficient Catalyst: The chosen catalyst may have low activity under the reaction conditions.[1] | - Catalyst Screening: Refer to the Catalyst Performance Comparison table below to select a more appropriate catalyst. Organocatalysts like piperidine or inorganic bases such as K₂CO₃ have shown high efficacy.[2] - Catalyst Loading: Optimize the catalyst concentration. For instance, 10 mol% of K₂CO₃ has been found to be optimal in certain protocols.[2] |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - Temperature Optimization: Systematically vary the reaction temperature (e.g., room temperature, 40°C, 60°C, reflux) to find the optimal condition for your specific substrates and catalyst.[3] | |
| Inappropriate Solvent: The solvent may not be suitable for the reactants or the catalyst, affecting solubility and reactivity. | - Solvent Selection: Consider using polar protic solvents like ethanol or water, or green solvents such as PEG-400, which have demonstrated good results.[1][2] A deep eutectic solvent (DES) like choline chloride:urea can also serve as both the reaction medium and catalyst.[1] | |
| Poor Quality of Reagents: Impurities in aldehydes, malononitrile, or thiols can inhibit the reaction. | - Reagent Purification: Ensure the purity of your starting materials. Recrystallize or distill reagents if necessary. | |
| Formation of Side Products | Competing Reaction Pathways: The reaction mechanism involves several intermediates, and suboptimal conditions can favor the formation of undesired products.[1] | - Controlled Reagent Addition: In some cases, the order of reagent addition can influence the reaction outcome. Consider a stepwise approach where an intermediate is pre-formed before adding the final component. - Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction before significant side product formation.[3] |
| Oxidation of Dihydropyridine Intermediate: The final step of the reaction is the aromatization of a dihydropyridine intermediate. Incomplete oxidation can lead to a mixture of products.[4] | - Aerobic Oxidation: Ensure adequate exposure to air, as atmospheric oxygen is often the oxidant for the final aromatization step.[4] - Use of an Oxidizing Agent: If aerobic oxidation is slow or incomplete, consider the addition of a mild oxidizing agent. | |
| Long Reaction Times | Low Reaction Temperature: The reaction rate may be slow at ambient temperature. | - Increase Temperature: Gently heating the reaction mixture can significantly reduce the reaction time. For example, using K₂CO₃ in PEG-400 at 40°C can reduce the reaction time to 1 hour.[2] - Microwave Irradiation: The use of microwave irradiation has been reported to dramatically shorten reaction times in related pyridine syntheses.[3] |
| Difficulty in Product Isolation/Purification | Complex Reaction Mixture: The presence of side products and unreacted starting materials can complicate purification. | - Optimize Reaction Conditions: A well-optimized reaction will result in a cleaner product mixture, simplifying purification. - Recrystallization: The product can often be purified by recrystallization from a suitable solvent like ethanol.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines?
A1: The most prevalent and efficient method is a one-pot, three-component condensation reaction involving an aldehyde, malononitrile (2 equivalents), and a thiol.[1][6] This approach is favored for its operational simplicity and atom economy.
Q2: How critical is the choice of catalyst for this synthesis?
A2: The catalyst plays a crucial role in the reaction's efficiency, influencing both the yield and reaction time.[1] While the reaction can proceed without a catalyst, it is often very slow. A wide range of catalysts, from simple bases like diethylamine and triethylamine to more complex systems like heterogeneous catalysts and ionic liquids, have been successfully employed to improve the reaction kinetics and yield.[1][4]
Q3: Can this reaction be performed under "green" conditions?
A3: Yes, significant efforts have been made to develop environmentally benign protocols. This includes the use of green solvents like water and PEG-400, catalyst-free conditions (though often slower), and the use of reusable heterogeneous catalysts.[1][7] For instance, using K₂CO₃ in PEG-400 at 40°C is considered a green and efficient method.[2]
Q4: My reaction with an electron-withdrawing substituted aldehyde is giving a low yield. What can I do?
A4: While the reaction is generally compatible with a wide range of aldehydes, those with strong electron-withdrawing groups may sometimes require modified conditions. You could try a more active catalyst or a higher reaction temperature to improve the yield. Refer to the Catalyst Performance Comparison table for catalysts that have shown good performance with such substrates.
Q5: What is the proposed mechanism for this reaction?
A5: The reaction is believed to proceed through a series of cascade reactions. It typically starts with a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of a second malononitrile molecule and the thiol. The resulting intermediate then undergoes cyclization and subsequent oxidation (aromatization) to form the final pyridine product.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of 2-amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile, providing a basis for catalyst selection.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethylamine (20 mol%) | Ethanol | Room Temp. | 4 | 80 | [4] |
| K₂CO₃ (10 mol%) | PEG-400 | 40 | 1 | 92 | [2] |
| Triethylamine | Ethanol | Reflux | - | 17-49 | [1] |
| Sodium benzoate | PEG-400/Water | 70 | 1-2 | up to 95 | [8] |
| Montmorillonite K-10 | Ethanol | Reflux | 2-3 | 85-95 | [9] |
| Piperidine | Ethanol | Reflux | 5 | 90 | [1] |
| No Catalyst | Ethanol | Reflux | 24 | <10 | [2] |
Experimental Protocols
Protocol 1: Diethylamine-Catalyzed Synthesis at Ambient Temperature[4]
-
To a well-stirred solution of an aromatic aldehyde (2 mmol), malononitrile (4 mmol), and thiophenol (2 mmol) in ethanol (1 mL), add diethylamine (20 mol%).
-
Continue stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion of the reaction, add ethanol (5 mL) to the reaction mixture.
-
Filter the resulting solid, dry it, and wash with a hexane-chloroform mixture (8:2, v/v, 20 mL) to obtain the pure product.
Protocol 2: K₂CO₃-Catalyzed Synthesis in PEG-400[2]
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), malononitrile (2 mmol), thiophenol (1 mmol), and K₂CO₃ (10 mol%) in PEG-400 (5 mL).
-
Stir the reaction mixture at 40°C.
-
Monitor the reaction progress by TLC.
-
After completion (typically 1 hour), add water to the reaction mixture and stir for a few minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the one-pot synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis.
Potential Biological Signaling Pathway Inhibition
Caption: Inhibition of the CDK2/Cyclin E pathway by this compound derivatives, potentially halting cell cycle progression.[5]
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting low yields in 2-Aminopyridine-3,5-dicarbonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-aminopyridine-3,5-dicarbonitrile and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminopyridine-3,5-dicarbonitriles?
A1: The most prevalent and versatile method is a one-pot, three-component reaction (3CR) or a pseudo-four-component reaction (pseudo-4CR).[1][2] These reactions typically involve the condensation of an aromatic aldehyde, two equivalents of malononitrile, and a thiol in the presence of a catalyst.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are:
-
An aromatic or aliphatic aldehyde.
-
Malononitrile (typically 2 equivalents).
-
A thiol (e.g., thiophenol).
Q3: What types of catalysts are effective for this reaction?
A3: A variety of catalysts can be used, ranging from basic to acidic. Common examples include:
-
Organic bases like diethylamine or piperidine.[3]
-
Salts such as sodium benzoate.[4]
-
Lewis acids like Zinc Chloride (ZnCl₂).
-
Solid-supported catalysts like KF/alumina.[1]
Q4: What is the general reaction mechanism?
A4: The reaction generally proceeds through a cascade of reactions. It starts with a Knoevenagel condensation between the aldehyde and one molecule of malononitrile. This is followed by a Michael addition of the thiol and a second molecule of malononitrile, cyclization, and subsequent oxidation to the final aromatic pyridine ring.[3]
Troubleshooting Guide for Low Yields
Low yields are a common issue in the synthesis of highly functionalized pyridines. This guide addresses potential causes and provides systematic solutions.
Issue: The reaction yields are consistently below 50%.
This is a broad problem that can stem from several factors. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: A logical workflow for troubleshooting low yields.
Starting Material Purity and Stoichiometry
Q: Could the quality of my starting materials be the problem?
A: Yes, the purity of aldehydes and malononitrile is crucial. Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction. Malononitrile is susceptible to polymerization.
-
Recommendation: Use freshly distilled aldehydes and high-purity malononitrile. If the purity is suspect, purify the starting materials before use. Ensure accurate stoichiometry, as an imbalance can lead to side reactions.
Reaction Conditions
Q: How do I choose the right catalyst and solvent?
A: The choice of catalyst and solvent can significantly impact the reaction rate and yield. The optimal combination often depends on the specific substrates being used.
-
Recommendation: If yields are low, consider screening a panel of catalysts and solvents. Some multicomponent reactions show improved yields when moving from protic solvents like ethanol to aprotic solvents like acetonitrile, or vice versa.[5]
Table 1: Comparison of Catalyst and Solvent Effects on Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Diethylamine (10) | Ethanol | Ambient | 4 | ~80 | [3] |
| Sodium Benzoate | PEG-400/Water | 70 | 1-2 | >85 | [4] |
| Piperidine | Ethanol | Reflux | 6 | 60-75 | [5] |
| TBAH | Acetonitrile | Reflux | 1-2 | 70-85 | [5] |
Q: My reaction seems to stall and does not go to completion. What should I do?
A: Incomplete conversion is a common reason for low yields. This could be due to an insufficiently active catalyst, low reaction temperature, or too short a reaction time.
-
Recommendation:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials.
-
Increase temperature: Gently heating the reaction mixture can often drive it to completion. Many protocols call for temperatures between 70°C and reflux.[4][5]
-
Extend reaction time: If the reaction is proceeding slowly, allow it to run for a longer duration.
-
Increase catalyst loading: A slight increase in the catalyst amount may improve the reaction rate.
-
Side Reactions and Byproduct Formation
Q: I see multiple spots on my TLC plate. What are the likely side products?
A: The formation of byproducts is a significant cause of low yields. In this multicomponent reaction, several side reactions can occur.
-
Knoevenagel Adduct: The initial product of the aldehyde and malononitrile can sometimes be isolated if the reaction does not proceed further.
-
Dihydropyridine Intermediate: The penultimate product is a 1,4-dihydropyridine which must be oxidized to the final pyridine product. Incomplete oxidation can lead to a mixture of products.[3][5]
-
Michael Adducts: Undesired addition products can form, consuming starting materials.
Caption: Simplified reaction pathway highlighting key intermediates.
Q: How can I minimize the formation of the dihydropyridine intermediate?
A: The final oxidation step is critical. Often, this is an aerobic oxidation that occurs by stirring the reaction mixture in the open air.[3]
-
Recommendation: If you suspect the presence of the dihydropyridine, try stirring the reaction mixture vigorously in an open flask after the initial condensation and cyclization steps appear complete by TLC. In some cases, a mild oxidant can be introduced, but this should be done with care to avoid over-oxidation or degradation.
Work-up and Purification
Q: I seem to be losing a lot of my product during purification. How can I improve my recovery?
A: The work-up procedure is critical for isolating the final product in high yield and purity.
-
Recommendation:
-
Precipitation: Many protocols report that the product precipitates from the reaction mixture upon cooling or by adding water.[4] If your product is not precipitating, try cooling the mixture in an ice bath.
-
Solvent Washes: After filtration, wash the solid product with a solvent in which it is sparingly soluble but in which the impurities are soluble. A common choice is a mixture of hexane and chloroform or cold ethanol.[3]
-
Avoid Chromatography if Possible: These compounds are often highly polar, and column chromatography can be challenging and lead to product loss. A well-optimized precipitation and recrystallization is often a more efficient purification method.
-
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile
This protocol is a representative example based on common literature procedures.[3]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add diethylamine (0.1 mmol, 10 mol%) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4 hours.
-
Work-up: Upon completion, a solid precipitate usually forms. Add additional ethanol to the mixture to facilitate filtration.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold mixture of hexane and chloroform (8:2 v/v) to remove unreacted starting materials and soluble impurities. Dry the product under vacuum. The resulting product is often of high purity without the need for column chromatography.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
avoiding byproduct formation in 2-Aminopyridine-3,5-dicarbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopyridine-3,5-dicarbonitriles. The following information is designed to help you avoid common pitfalls and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminopyridine-3,5-dicarbonitrile derivatives?
A1: The most prevalent and versatile method is a one-pot, three-component reaction. This typically involves the condensation of an aromatic or aliphatic aldehyde, two equivalents of malononitrile, and a nucleophile such as a thiol or an amine.[1] This reaction is often catalyzed by a base. For 6-sulfanylpyridine derivatives, common starting materials are an aldehyde, malononitrile, and a thiol.[2][3]
Q2: I am trying to synthesize the parent this compound (with a hydrogen at the 6-position). What is the recommended procedure?
A2: While the synthesis of 6-substituted derivatives is well-documented, specific and detailed protocols for the parent 2-amino-6-H-pyridine-3,5-dicarbonitrile are less common in the reviewed literature. Many established methods, like the Hantzsch synthesis, typically lead to substituted pyridines.[4] Further investigation into specific synthetic routes for the unsubstituted parent compound is recommended.
Q3: What are the most common byproducts I should be aware of during the synthesis of this compound derivatives?
A3: The two most frequently encountered byproducts are:
-
1,4-Dihydropyridine intermediate: The initial product of the cyclization is a dihydropyridine, which must be oxidized to the final aromatic pyridine. Incomplete oxidation will result in this byproduct being present in your final product.[2][5]
-
Knoevenagel condensation product: This is an intermediate formed from the reaction of the aldehyde and malononitrile (e.g., benzylidenemalononitrile).[2][6][7] If the reaction does not proceed to completion, this intermediate may remain as an impurity.
Q4: How can I monitor the progress of the reaction to minimize byproducts?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid prolonged heating, which can sometimes lead to increased byproduct formation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure all starting materials have been consumed. If the reaction has stalled, consider adding a more effective catalyst or increasing the reaction temperature. |
| Suboptimal Catalyst | The choice of catalyst can significantly impact the yield. Basic catalysts like piperidine, triethylamine, or sodium benzoate are commonly used.[8] If you are experiencing low yields, consider screening different catalysts. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of your reactants. For 6-sulfanyl derivatives, a common ratio is 2 parts aldehyde to 3 parts malononitrile and 1 part thiophenol.[2] |
| Precipitation of Reactants | In some solvent systems, reactants may precipitate out of the solution before they have a chance to react. Ensure your chosen solvent can dissolve all reactants at the reaction temperature. |
| Side Reactions | The formation of byproducts will consume starting materials and lower the yield of the desired product. Refer to the troubleshooting guide for byproduct formation below. |
Problem 2: Presence of Significant Amounts of Byproducts
| Byproduct | Identification | Troubleshooting and Avoidance |
| 1,4-Dihydropyridine Intermediate | Can be identified by 1H NMR, where it will show characteristic peaks for the protons on the saturated ring. It will also have a different Rf value on TLC compared to the fully aromatized product. | Ensure Complete Oxidation: The dihydropyridine is an intermediate that needs to be oxidized to the final pyridine product.[2][5] This oxidation can occur aerobically or be facilitated by an oxidizing agent. Ensure adequate air exposure (e.g., by not running the reaction under a strictly inert atmosphere) or consider the addition of a mild oxidizing agent if the problem persists. Some protocols suggest that an excess of the Knoevenagel condensation product can aid in the oxidation.[5] |
| Knoevenagel Condensation Product (e.g., Benzylidenemalononitrile) | This intermediate will have a distinct TLC spot from the starting materials and the final product. Its presence can be confirmed by comparing its Rf to a standard or by spectroscopic analysis of the crude product. | Drive the Reaction to Completion: Ensure a sufficient reaction time for this intermediate to be fully consumed. Optimizing the catalyst and temperature can also help to facilitate the subsequent reaction steps. |
| Malononitrile Self-Condensation Products | Under strongly basic conditions, malononitrile can undergo self-condensation. | Use a Mild Base: Employ a milder basic catalyst to minimize the self-condensation of malononitrile. |
Data Presentation
The choice of catalyst can influence the reaction time and yield of 2-amino-4-phenyl-6-sulfanyl-pyridine-3,5-dicarbonitrile. The following table summarizes the effect of different catalysts on this model reaction.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Diethylamine | Ethanol | Ambient | 15 | 92 |
| Piperidine | Ethanol | Ambient | 20 | 90 |
| Triethylamine | Ethanol | Ambient | 120 | 55 |
| Borax | Ethanol | Reflux | 180 | 40 |
| Potassium Phosphate | Ethanol | Reflux | 180 | 38 |
Data adapted from a study on the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile
This protocol is a representative example for the synthesis of a 6-sulfanyl-2-aminopyridine-3,5-dicarbonitrile derivative.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Thiophenol
-
Diethylamine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (10 mL).
-
Add diethylamine (0.1 mmol) to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
Add thiophenol (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, the solid product will precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile.
Visualizations
Reaction Pathway for the Synthesis of 6-Sulfanyl-2-aminopyridine-3,5-dicarbonitriles
Caption: Generalized reaction pathway for the synthesis of 6-sulfanyl-2-aminopyridine-3,5-dicarbonitriles.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Aminopyridine Derivatives by Cation-Exchange Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-aminopyridine derivatives using cation-exchange chromatography.
Frequently Asked Questions (FAQs)
Q1: What is cation-exchange chromatography and why is it effective for 2-aminopyridine derivatives?
A1: Cation-exchange chromatography is a purification technique that separates molecules based on their net positive charge.[1] The stationary phase consists of a solid support (resin) with covalently attached, negatively charged functional groups.[2] 2-Aminopyridine and its derivatives are basic compounds, meaning they can be protonated to carry a positive charge, especially at a pH below their pKa.[3][4] This positive charge allows them to bind to the negatively charged resin. By carefully controlling the pH and ionic strength of the mobile phase, bound molecules can be selectively eluted, separating them from uncharged or negatively charged impurities.[5]
Q2: How do I select the appropriate cation-exchange resin?
A2: The choice between a strong cation exchanger (SCX) and a weak cation exchanger (WCX) is critical.
-
Strong Cation Exchangers (e.g., Sulfopropyl -SP, Sulfonyl -S): These resins have functional groups that remain negatively charged over a wide pH range (typically pH 2-12).[6] They are recommended as a starting point for most applications due to their consistent performance.
-
Weak Cation Exchangers (e.g., Carboxymethyl -CM): These resins have functional groups (like carboxylic acid) whose charge is pH-dependent.[6][7] They are typically effective in a narrower pH range (e.g., pH 5.5 to 8.5).[6] A weak exchanger might offer different selectivity if the separation on a strong exchanger is unsatisfactory.
For initial trials, a strong cation exchanger is generally a robust choice. The selection may also depend on the specific pKa of your 2-aminopyridine derivative and the stability of the compound.
Q3: What is the role of pH in the purification process?
A3: pH is a critical parameter that dictates the charge of both the 2-aminopyridine derivative and the resin.
-
Binding: To ensure the 2-aminopyridine derivative is positively charged and binds to the cation-exchange resin, the pH of the loading buffer must be set below the pKa of the pyridine ring nitrogen.[1] The pKa of 2-aminopyridine's conjugate acid is approximately 6.7-6.86.[3][4] Therefore, a starting buffer pH of around 4.5-5.5 is often effective.
-
Elution: Elution can be achieved by increasing the pH of the mobile phase. As the pH increases towards and above the pKa, the 2-aminopyridine derivative loses its positive charge, its affinity for the resin decreases, and it elutes from the column.
Q4: What are typical mobile phases and buffers used?
A4: Mobile phases consist of a buffer system to control pH and a salt to modulate ionic strength for elution.
-
Buffers: Common buffers include phosphate, acetate, and citrate, as they are effective in the typical working pH ranges.[1][8] It is crucial that the buffer counterions have the same charge as the resin (i.e., use a buffer with a cationic counter-ion like sodium or potassium for cation exchange).[1]
-
Elution: While pH gradients can be used, salt gradients are more common for elution.[9] A solution with a high concentration of salt (e.g., 1 M NaCl) is used to create a gradient. The salt cations (e.g., Na+) compete with the bound 2-aminopyridine derivative for the negatively charged sites on the resin, causing the derivative to be displaced and eluted.[10]
Q5: How should I prepare my sample before loading it onto the column?
A5: Proper sample preparation is essential to prevent column fouling and ensure efficient binding. The sample should be dissolved in the initial mobile phase (the "starting buffer").[1] It's critical that the pH and ionic strength of the sample match the equilibrated column to promote binding.[1] The sample should also be filtered through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column frit.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2-aminopyridine derivatives.
Problem: My compound does not bind to the column.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The pH of the loading buffer may be too high, preventing the 2-aminopyridine derivative from becoming protonated (positively charged). Solution: Decrease the buffer pH to at least 1-2 pH units below the pKa of the compound. Verify the pH of your buffers and sample. |
| Ionic Strength Too High | The salt concentration in your sample or loading buffer is too high, preventing the compound from binding to the resin. Solution: Dilute the sample with the starting buffer to lower the ionic strength.[11] Ensure the starting buffer has a low salt concentration (e.g., 20-50 mM). |
| Incomplete Column Equilibration | The column was not fully equilibrated with the starting buffer. Solution: Equilibrate the column with at least 3-5 column volumes of starting buffer, or until the pH and conductivity of the column effluent match the starting buffer.[1] |
Problem: My chromatographic peak is tailing.
| Possible Cause | Recommended Solution |
| Secondary Interactions | Basic amine groups can have secondary interactions with residual silanol groups on silica-based columns, a common cause of tailing.[12][13] Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to mask these silanol interactions.[7] Alternatively, use a polymer-based resin. |
| Column Overload | Too much sample has been loaded onto the column.[14] Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the column's dynamic binding capacity. |
| Deformation of Column Bed | A void or channel has formed in the column packing, often at the inlet.[12] Solution: Check for a void at the column inlet. If possible, repack the column. For a partially blocked frit, try reversing the column and flushing it with a strong solvent.[12][14] |
Problem: I have poor resolution between my product and impurities.
| Possible Cause | Recommended Solution |
| Suboptimal Elution Conditions | The gradient may be too steep, or the flow rate too high. Solution: Decrease the gradient slope (make it shallower) to improve the separation between closely eluting compounds. You can also try reducing the flow rate. |
| Incorrect Resin Choice | The selectivity of the chosen resin may not be suitable for the specific separation. Solution: If using a strong cation exchanger, try a weak cation exchanger, or vice versa, as this can alter selectivity. |
| Sample Volume Too Large | A large injection volume can lead to band broadening and reduced resolution. Solution: Reduce the injection volume. Ensure the sample is concentrated in the starting buffer. |
Problem: My product recovery is low.
| Possible Cause | Recommended Solution |
| Compound Bound Too Tightly | The elution conditions are not strong enough to release the compound from the resin. Solution: Increase the final salt concentration in the elution buffer or increase the pH of the elution buffer. |
| Precipitation on the Column | The compound may have precipitated on the column, possibly due to high concentration or poor solubility in the mobile phase. Solution: Modify buffer conditions to improve solubility. After the run, try stripping the column with a very high salt concentration or a different pH to see if the product elutes. |
| Microbial Growth | If the column has been stored improperly, microbial growth can occur, which can affect performance. Solution: Store the column in a solution that prevents microbial growth, such as 20% ethanol, as recommended by the manufacturer. |
Data Presentation
Table 1: Physicochemical Properties of 2-Aminopyridine This data is crucial for determining the starting pH for cation-exchange chromatography.
| Property | Value | Significance for Cation Exchange |
| pKa (conjugate acid) | ~6.86[3][4] | The pH of the loading buffer must be below this value for the molecule to be positively charged and bind to the resin. |
| Molar Mass | 94.117 g/mol [15] | Useful for calculating sample concentrations. |
| Appearance | Colorless to light brown solid[16] | Visual identification of the pure compound. |
Table 2: General Starting Conditions for Cation-Exchange Resins Use these as a starting point for method development.
| Parameter | Strong Cation Exchanger (SCX) | Weak Cation Exchanger (WCX) |
| Functional Group | Sulfopropyl (-SO3-) | Carboxymethyl (-COO-) |
| Binding pH | pH < pKa of analyte | pH < pKa of analyte AND pH > pKa of resin (~4-5) |
| Recommended Start pH | 4.5 - 5.5 | 5.5 - 6.5 |
| Elution Method | Increase salt concentration or increase pH | Increase salt concentration or increase pH |
| Typical Elution Salt | 0.1 - 1.0 M NaCl | 0.1 - 1.0 M NaCl |
Experimental Protocols
Protocol 1: General Purification of a 2-Aminopyridine Derivative
This protocol provides a general workflow. Optimization of pH, gradient slope, and flow rate will be necessary for each specific derivative.
-
Resin and Column Selection:
-
Select a pre-packed strong cation-exchange (SCX) column (e.g., with a sulfopropyl functional group).
-
-
Buffer Preparation:
-
Buffer A (Starting/Equilibration Buffer): 20 mM sodium phosphate, pH 5.0.
-
Buffer B (Elution Buffer): 20 mM sodium phosphate + 1.0 M NaCl, pH 5.0.
-
Filter both buffers through a 0.22 µm filter and degas them.
-
-
Column Equilibration:
-
Wash the column with 3-5 column volumes (CVs) of Buffer A.
-
Monitor the column effluent until the pH and conductivity are stable and match Buffer A.[1]
-
-
Sample Preparation and Loading:
-
Dissolve the crude 2-aminopyridine derivative in Buffer A.
-
Filter the sample through a 0.45 µm syringe filter.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 3-5 CVs of Buffer A to remove any unbound impurities.
-
-
Elution:
-
Elute the bound compound using a linear gradient from 0% to 100% Buffer B over 10-20 CVs. A gradient allows for the separation of compounds with different binding affinities.[9]
-
Alternatively, use a step gradient if the optimal elution salt concentration is known.[9]
-
Collect fractions throughout the elution process.
-
-
Analysis:
-
Analyze the collected fractions by a suitable method (e.g., HPLC, TLC, UV-Vis spectroscopy) to identify the fractions containing the pure product.
-
-
Column Regeneration and Storage:
-
Wash the column with several CVs of Buffer B to remove any strongly bound components.
-
Re-equilibrate the column with Buffer A.
-
For long-term storage, flush the column with water and then with a 20% ethanol solution, following the manufacturer's instructions.
-
Visualizations
Caption: Workflow for Cation-Exchange Chromatography.
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
- 1. bio-rad.com [bio-rad.com]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. pH transitions in cation exchange chromatographic columns containing weak acid groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 16. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
2-Aminopyridine-3,5-dicarbonitrile vs other anticancer agents in vitro
A Comparative Guide to the In Vitro Anticancer Activity of 2-Aminopyridine-3,5-dicarbonitrile Derivatives Published: December 28, 2025
Introduction
The quest for novel and more effective anticancer agents is a cornerstone of oncological research. Among the vast number of heterocyclic compounds investigated for their therapeutic potential, this compound derivatives have emerged as a promising scaffold. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical in vitro studies. This guide provides a comparative analysis of the in vitro anticancer activity of selected this compound derivatives against other established anticancer agents, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics.
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of a compound's anticancer activity in vitro is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following table summarizes the IC50 values of various this compound derivatives and compares them with standard chemotherapeutic drugs across different human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | IC50 (µM) of Reference |
| This compound Derivatives | ||||
| 6-Amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b) | A-549 (Lung) | 0.00803 | Cisplatin | - |
| MDA-MB-231 (Breast) | 0.0103 | Cisplatin | - | |
| 6-Amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (4e) | A-549 (Lung) | 0.0095 | Cisplatin | - |
| MDA-MB-231 (Breast) | 0.0147 | Cisplatin | - | |
| 6-Amino-4-phenyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (5a) | MCF-7 (Breast) | 1.77 | Taxol | - |
| HepG2 (Liver) | 2.71 | Taxol | - | |
| 6-Amino-4-(2,4-dichlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (5e) | MCF-7 (Breast) | 1.39 | Taxol | - |
| Compound 5o (a 6-amino-2-pyridone-3,5-dicarbonitrile derivative) | Glioblastoma | Potent activity reported | - | - |
| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | 5-FU | - |
| Spiro-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| HepG-2 (Liver) | 8.90 ± 0.6 | Doxorubicin | 4.50 ± 0.20 | |
| Standard Anticancer Agents | ||||
| 5-Fluorouracil (5-FU) | HCT-116 (Colon) | Varies | - | - |
| Doxorubicin | HepG-2 (Liver) | 4.50 ± 0.20 | - | - |
| Caco-2 (Colon) | 12.49 ± 1.10 | - | - | |
| Paclitaxel (Taxol) | MCF-7 (Breast) | Varies | - | - |
| Cisplatin | A-549 (Lung) | Varies | - | - |
Note: The IC50 values for the reference compounds are not always provided in the same study as the derivatives, hence the "-" in some entries. The potency of a compound is inversely proportional to its IC50 value; a lower IC50 indicates higher potency.
Experimental Protocols
The in vitro cytotoxicity of the this compound derivatives and reference drugs is commonly assessed using colorimetric assays such as the MTT or SRB assay.[1][2] These assays quantify the number of viable cells following treatment with the test compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives or standard anticancer drugs) and incubated for a further 48-72 hours.[1]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours.[2]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[1]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds in a 96-well plate.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 510 nm.
Mechanism of Action and Signaling Pathways
Some this compound derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and angiogenesis.
Below is a generalized diagram illustrating the inhibition of VEGFR-2 and HER-2 signaling pathways by these compounds.
Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways.
Experimental Workflow
The general workflow for in vitro screening of anticancer agents is a multi-step process designed to identify and characterize the cytotoxic potential of new compounds.
Caption: General experimental workflow for in vitro cytotoxicity screening.
Conclusion
Derivatives of this compound have demonstrated significant and, in some cases, superior in vitro anticancer activity compared to established chemotherapeutic agents across a range of cancer cell lines.[3][5] Their mechanism of action, which can involve the inhibition of critical signaling pathways like VEGFR-2 and HER-2, makes them an attractive scaffold for the development of novel targeted therapies.[3][4] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of anticancer drug discovery. Further in vivo studies are warranted to validate the therapeutic potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Aminopyridine-3,5-dicarbonitrile Derivatives and Methotrexate as Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of novel 2-aminopyridine-3,5-dicarbonitrile derivatives and the well-established clinical drug, Methotrexate, in their capacity as inhibitors of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target in cancer chemotherapy. This document summarizes quantitative inhibitory data, details experimental methodologies for assessing inhibitor potency, and visualizes the relevant biological pathway and experimental workflow.
Quantitative Comparison of Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Source |
| 2-Amino-4-(4-chlorophenyl)-6- (phenylamino)pyridine-3,5-dicarbonitrile | Human DHFR | 0.85 | Fused Pyrimidines as Anticancer Agents |
| Methotrexate | Human DHFR | 0.02 | [1] |
Experimental Protocols
The determination of IC50 values for DHFR inhibitors is crucial for evaluating their potency. A common method is the spectrophotometric assay, which measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
DHFR Enzyme Inhibition Assay Protocol
1. Reagents and Materials:
-
Human recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Methotrexate (as a control inhibitor)
-
Test compounds (this compound derivatives)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM β-mercaptoethanol)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and Methotrexate in the assay buffer.
-
In a 96-well plate, add a fixed amount of human recombinant DHFR enzyme to each well.
-
Add the serially diluted test compounds and control inhibitor to the respective wells.
-
Incubate the enzyme with the inhibitors for a predetermined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader. The rate of decrease in absorbance is proportional to the DHFR activity.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of DHFR inhibitors, it is essential to visualize their position in the folate metabolism pathway. Furthermore, a clear experimental workflow ensures the reproducibility of the inhibition assays.
Caption: Folate metabolism pathway and the point of DHFR inhibition.
Caption: Workflow for a DHFR enzyme inhibition assay.
References
Structure-Activity Relationship of 2-Aminopyridine-3,5-dicarbonitrile Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogues based on this core have been extensively explored as potent and selective modulators of various biological targets, including G protein-coupled receptors and protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogues, focusing on their activity as adenosine receptor agonists, Janus kinase (JAK) inhibitors, and inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). The information is presented with supporting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and guide future drug discovery efforts.
Adenosine Receptor Agonists
Derivatives of this compound have been identified as potent non-nucleoside agonists of adenosine receptors, particularly the A2B subtype. The SAR studies in this area have focused on modifications at the C4 and C6 positions of the pyridine ring to enhance potency and selectivity.
Quantitative Data Summary
| Compound ID | R1 (C4-position) | R2 (at C6-thio linkage) | hA2B AR EC50 (nM)[1][2] | hA1 AR Ki (nM)[3] | hA2A AR Ki (nM)[3] | hA3 AR Ki (nM)[3] |
| BAY60-6583 (Reference) | 4-(cyclopropylmethoxy)phenyl | acetamide | ~27 | - | - | - |
| 1 | 4-acetamidophenyl | acetamide | - | 9.63 | 21 | 52 |
| 5 | 4-methoxyphenyl | acetamide | - | 2.50 | 24 | 25 |
| 8 | 4-(4-acetamidophenyl) | acetamide | Full agonist | - | - | - |
| 15 | 4-(cyclopropylmethoxy)phenyl | (1H-imidazol-2-yl)methyl | 9 | - | - | - |
Note: '-' indicates data not available in the cited sources.
Signaling Pathway
Activation of the A2B adenosine receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
Janus Kinase (JAK) Inhibitors
The 2-aminopyridine scaffold has also been utilized to develop inhibitors of the Janus kinase family, which are key components of the JAK-STAT signaling pathway involved in cytokine-mediated immune responses and cell proliferation.
Quantitative Data Summary
| Compound ID | R1 | R2 | JAK2 IC50 (nM)[4] | Selectivity vs JAK1 | Selectivity vs JAK3 |
| Crizotinib (Reference) | - | - | 27 | - | - |
| 12k | (details not specified) | (details not specified) | 6 | - | - |
| 12l | (details not specified) | (details not specified) | 3 | - | - |
| 21b | (details not specified) | (details not specified) | 9 | 276-fold | 184-fold |
Note: '-' indicates data not available in the cited sources. Specific substitutions for compounds 12k, 12l, and 21b were not detailed in the provided search results.
Signaling Pathway
Cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
References
A Comparative Guide to the Synthesis of 2-Aminopyridine-3,5-dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine-3,5-dicarbonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. The efficient synthesis of these molecules is, therefore, a subject of significant interest. This guide provides a comparative overview of prevalent multicomponent reaction (MCR) strategies for the synthesis of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
The primary synthetic routes discussed are the pseudo-four-component reaction (pseudo-4CR) involving an aldehyde, two equivalents of malononitrile, and a thiol, and the three-component reaction (3CR) of an aldehyde, malononitrile, and a primary amine. These methods offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for different catalytic systems employed in the synthesis of this compound derivatives. The data highlights the reaction conditions, yields, and reaction times, allowing for a direct comparison of the efficiency of each method.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) |
| Pseudo-4CR (with Thiol) | Zn(II) or Cd(II) MOFs | Solvent-free | 80 | 2-4 h | 85-96 |
| Montmorillonite K-10 Clay | Ethanol | Reflux | 30-45 min | 88-95 | |
| Diethylamine | Ethanol | Ambient | 2-3 h | 85-94[1] | |
| Sodium Benzoate | PEG-400/Water | 70 | 1-2 h | 85-95[2] | |
| o-Iodoxybenzoic acid (IBX) | Water | 80 | 1-2 h | 85-95 | |
| 3CR (with Amine) | Anhydrous ZnCl₂ | Dry Ethanol | 80 | 5 h | 90-94[3] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes highlighted in the comparative table.
Method 1: Pseudo-Four-Component Synthesis of 2-Amino-6-(arylthio)pyridine-3,5-dicarbonitriles using a MOF Catalyst
This protocol is adapted from a solvent-free method employing a reusable metal-organic framework (MOF) catalyst.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiophenol (1 mmol)
-
Zn(II) or Cd(II) MOF catalyst (specified amount, e.g., 10 mol%)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), thiophenol (1 mmol), and the MOF catalyst.
-
Heat the reaction mixture at 80°C with stirring for the time specified in the comparative table (typically 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and stir to dissolve the product.
-
Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile.
Method 2: Three-Component Synthesis of 2-Amino-4-aryl-6-aminopyridine-3,5-dicarbonitriles using Zinc Chloride
This protocol describes a one-pot synthesis utilizing a Lewis acid catalyst.[5][3]
Materials:
-
Arylidine malononitrile (prepared from the corresponding aromatic aldehyde and malononitrile) or a mixture of aromatic aldehyde (0.06 mol) and malononitrile (0.06 mol)
-
Primary amine (e.g., aniline, p-toluidine) (0.069 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.09 mol)
-
Dry Ethanol (20 mL)
Procedure:
-
To a solution of the aromatic aldehyde (or arylidine malononitrile) and the primary amine in dry ethanol (20 mL), add anhydrous zinc chloride.
-
Stir the reaction mixture at 80°C for 5 hours.[5]
-
A precipitate will form as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol and then methanol to obtain the pure 2-amino-4-aryl-6-aminopyridine-3,5-dicarbonitrile.[5]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described multicomponent reactions.
Caption: Pseudo-Four-Component Reaction (pseudo-4CR) Workflow.
Caption: Three-Component Reaction (3CR) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Fluorescent Markers: Evaluating 2-Aminopyridine-3,5-dicarbonitrile
In the dynamic fields of cell biology, drug discovery, and biomedical research, the accurate visualization and quantification of cellular components are paramount. Fluorescent markers are indispensable tools for these tasks, enabling researchers to illuminate specific subcellular structures and monitor dynamic cellular processes. This guide provides a comprehensive comparison of the novel fluorescent marker candidate, 2-Aminopyridine-3,5-dicarbonitrile, with established and widely used nuclear stains: DAPI, Hoechst 33342, and Propidium Iodide.
This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions when selecting the most appropriate fluorescent marker for their specific experimental needs.
Performance Comparison at a Glance
The selection of a fluorescent marker is dictated by its photophysical properties, its suitability for live or fixed cell imaging, and its spectral compatibility with other fluorophores in multiplexing experiments. The following table summarizes the key performance indicators for this compound and its established alternatives.
| Property | This compound (and derivatives) | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | Propidium Iodide (PI) |
| Excitation Max (nm) | ~350-390 (estimated for derivatives) | ~358 (bound to DNA)[1] | ~350 (bound to DNA)[2][3] | ~535 (bound to DNA)[4][5] |
| Emission Max (nm) | ~400-480 (in solid state or for derivatives in solution)[6][7] | ~461 (bound to DNA)[1][4] | ~461 (bound to DNA)[2][3] | ~617 (bound to DNA)[4][5] |
| Quantum Yield (Φ) | 0.64 (for 2-Aminopyridine in 1M H₂SO₄)[8][9] | ~0.62-0.92 (bound to DNA)[10][11] | High (increases with pH and DNA binding)[12][13] | ~0.16 (bound to parallel triplex DNA); 20-30 fold increase upon DNA binding[4][14] |
| Cell Permeability | Unknown | Low (better for fixed/permeabilized cells)[11][15] | High (suitable for live and fixed cells)[13] | Impermeable (stains dead cells)[16] |
| Binding Target | Likely DNA (by structural analogy) | A-T rich regions of dsDNA[1] | A-T rich regions of dsDNA[13][17] | Intercalates into dsDNA and dsRNA[4][18] |
| Common Applications | Potential for cellular imaging (under investigation) | Nuclear counterstaining, apoptosis detection, cell cycle analysis[1][19] | Nuclear counterstaining in live and fixed cells, cell cycle analysis, apoptosis detection[20] | Dead cell indicator, cell cycle analysis in fixed cells[21] |
| Cytotoxicity | Derivatives show cytotoxic effects against some cancer cell lines[22][23] | Low, but can be toxic at higher concentrations or with prolonged exposure[13] | Less toxic than DAPI, suitable for longer-term imaging[13] | Not applicable for live cell staining |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable staining results. Below are the standard protocols for the established fluorescent markers and a proposed starting protocol for the experimental validation of this compound.
This compound Staining (Hypothetical Protocol)
Note: The following is a generalized protocol based on the properties of similar small molecule fluorescent dyes and requires empirical optimization.
Live Cell Staining:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a pre-warmed cell culture medium to a final working concentration (a starting range of 1-10 µM is recommended for testing).
-
Remove the existing medium from the cultured cells and replace it with the staining solution.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium or PBS for imaging.
-
Visualize using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel).
Fixed Cell Staining:
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (optional, but recommended).
-
Wash the cells three times with PBS.
-
Prepare a staining solution of this compound in PBS (a starting range of 1-5 µM is recommended).
-
Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
Visualize using a fluorescence microscope.
DAPI Staining Protocol
For Fixed Cells:
-
Fix and permeabilize cells as required by your experimental workflow.
-
Wash cells with PBS.
-
Prepare a DAPI working solution of 300 nM in PBS.[19]
-
Add the DAPI solution to the cells and incubate for 1-5 minutes at room temperature.[1][19]
-
Rinse the cells several times with PBS.[19]
-
Mount the sample with an anti-fade mounting medium.
-
Image using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).[24]
Hoechst 33342 Staining Protocol
For Live Cells:
-
Prepare a Hoechst 33342 working solution of 0.1-10 µg/ml in cell culture medium or PBS.[20]
-
Add the staining solution directly to the live cells.
-
Incubate at 37°C for 10-30 minutes.[20]
-
Optional: Wash cells with PBS to reduce background fluorescence.
-
Image using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).[20]
For Fixed Cells:
-
Fix and permeabilize cells as needed.
-
Prepare a Hoechst 33342 working solution of approximately 1 µg/ml in PBS.[17][20]
-
Incubate the fixed cells for 10 minutes at room temperature.[20]
-
Wash the cells with PBS.
-
Mount and image as with DAPI.
Propidium Iodide Staining Protocol
For Dead Cell Identification in a Mixed Population (Flow Cytometry):
-
Harvest and wash cells, then resuspend in 100 µL of a suitable buffer (e.g., Flow Cytometry Staining Buffer).
-
Just before analysis, add 5-10 µL of a PI staining solution (e.g., 10 µg/mL in PBS) to each sample.
-
Analyze immediately on a flow cytometer without a wash step, detecting the PI signal in the appropriate channel (e.g., FL2 or FL3).
For Cell Cycle Analysis in Fixed Cells:
-
Harvest and fix cells, typically with cold 70% ethanol.[5]
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A (e.g., 100 µg/ml) to ensure only DNA is stained.[5]
-
Resuspend the cells in a solution containing Propidium Iodide (e.g., 20 µg/ml in PBS).[16]
-
Incubate for at least 30 minutes at room temperature in the dark.[16]
-
Analyze by flow cytometry.
Visualizing Experimental Workflows
To further clarify the application of these fluorescent markers, the following diagrams illustrate typical experimental workflows.
Caption: A typical workflow for staining live cells with a cell-permeant fluorescent marker.
Caption: A standard workflow for staining fixed and permeabilized cells.
Caption: A streamlined workflow for identifying dead cells using Propidium Iodide and flow cytometry.
Concluding Remarks
The validation of this compound as a fluorescent marker is still in its nascent stages. While its core structure is part of molecules that exhibit fluorescence, comprehensive data on its performance as a cellular stain, including its photophysical properties in a biological context, cell permeability, and specific binding targets, are not yet available. Preliminary information on related compounds suggests potential, but further rigorous experimental evaluation is necessary to ascertain its utility and advantages over existing markers.
In contrast, DAPI, Hoechst 33342, and Propidium Iodide are well-characterized and reliable fluorescent markers with a vast body of literature supporting their use in a wide array of applications. The choice between them is primarily determined by the experimental requirements, such as the need for live or fixed cell imaging and the specific instrumentation available. Researchers are encouraged to consider the established performance of these markers while keeping an eye on the development of novel probes like this compound that may offer unique advantages in the future.
References
- 1. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Hoechst 33342 Protocol for HCA Instruments | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Propidium iodide - Wikipedia [en.wikipedia.org]
- 5. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Buy Propidium iodide | 25535-16-4 | >98% [smolecule.com]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Stabilization of parallel (recombinant) triplex with propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DAPI | AAT Bioquest [aatbio.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Hoechst 33342 | Cell Signaling Technology [cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. youdobio.com [youdobio.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. youdobio.com [youdobio.com]
Efficacy of 2-Aminopyridine-3,5-dicarbonitrile Derivatives in Overcoming Drug-Resistant Cancer
The emergence of drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents capable of circumventing these resistance mechanisms. A promising class of compounds, 2-Aminopyridine-3,5-dicarbonitrile derivatives, has demonstrated significant efficacy against various drug-resistant cancer cells. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, to inform researchers and drug development professionals.
Comparative Efficacy Against Drug-Resistant Cancer Cell Lines
Multiple studies have highlighted the potent anti-proliferative activity of various this compound derivatives against cancer cells that have developed resistance to standard chemotherapeutic agents. The efficacy is often attributed to their ability to target key signaling molecules involved in cell cycle progression and survival pathways that are dysregulated in resistant cancers.
Inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs)
One strategy to overcome drug resistance is the dual inhibition of CDKs and HDACs. Compound 8e , a 2-aminopyridine-based derivative, has been identified as a potent dual inhibitor of CDK9 and HDAC1.[1] This dual action is significant as both CDK9 and HDAC1 are implicated in the transcriptional regulation of anti-apoptotic proteins, which are often overexpressed in resistant tumors.
| Compound | Target | IC50 (nM) | Cell Line | Noted Effects |
| 8e | CDK9 | 88.4 | MV-4-11 (Acute Myeloid Leukemia) | Induces apoptosis and S phase cell cycle arrest.[1] |
| HDAC1 | 168.9 |
Overcoming Resistance in Prostate Cancer
A series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives (S1-S4) have shown superior cytotoxicity against the prostate cancer cell line PC3 when compared to the standard anticancer drug 5-fluorouracil (5-FU).[2][3] The proposed mechanism of action for these compounds is the inhibition of CDK2, a key regulator of cell cycle progression.[2][3]
| Compound | Target (Putative) | IC50 (µM) vs. PC3 | IC50 (µM) vs. 5-FU |
| S1 | CDK2 | 0.45 | 7.49 |
| S2 | CDK2 | 0.85 | 7.49 |
| S3 | CDK2 | 0.1 | 7.49 |
| S4 | CDK2 | 0.56 | 7.49 |
Targeting Crizotinib-Resistant ALK Mutants
In the context of non-small cell lung cancer (NSCLC), resistance to ALK inhibitors like crizotinib often arises from secondary mutations in the ALK kinase domain. The 2-aminopyridine derivative 18d has demonstrated potent activity against both wild-type ALK and clinically relevant crizotinib-resistant mutants, such as L1196M and G1202R.[4]
| Compound | Target | IC50 (nM) | Cell Line | Noted Effects |
| 18d | Wild-type ALK | 19 | Karpas-299 (Anaplastic Large Cell Lymphoma) | Induces G1 phase cell cycle arrest.[4] |
| ALKL1196M mutant | 45 | |||
| ALKG1202R mutant | 22 |
Activity in Glioblastoma and Other Solid Tumors
The 6-amino-2-pyridone-3,5-dicarbonitrile derivative 5o has shown potent anti-cancer activity against a range of cancer cell lines, including glioblastoma, liver, breast, and lung cancer.[5] Furthermore, compound 5o exhibited enhanced cytotoxicity when used in combination with other clinically relevant small molecule inhibitors, suggesting its potential in combination therapy for aggressive cancers like glioblastoma.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is calculated as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed immediately by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at 4°C for at least 2 hours.
-
Staining: The fixed cells are washed and resuspended in a PI/RNase staining buffer.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The kinase, a suitable substrate, and ATP are combined in a reaction buffer in a 96-well plate.
-
Inhibitor Addition: Serially diluted concentrations of the this compound derivatives are added to the wells.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This is often done using luminescence-based or fluorescence-based detection kits.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The efficacy of this compound derivatives against drug-resistant cancer cells stems from their ability to modulate key signaling pathways that are often hijacked by cancer cells to promote their survival and proliferation.
Dual CDK9/HDAC1 Inhibition Pathway
Compound 8e exerts its anti-cancer effects by simultaneously inhibiting CDK9 and HDAC1. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of many anti-apoptotic genes. HDAC1 is involved in chromatin remodeling and the repression of tumor suppressor genes. By inhibiting both, compound 8e can reactivate tumor suppressor genes and downregulate survival signals, leading to apoptosis in cancer cells.
Caption: Dual inhibition of CDK9 and HDAC1 by Compound 8e.
Overcoming Crizotinib Resistance via ALK Inhibition
The compound 18d is designed to inhibit the anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that can be constitutively activated by chromosomal rearrangements in certain cancers. Crizotinib-resistant mutations often alter the ATP-binding pocket of ALK, reducing the drug's efficacy. Compound 18d demonstrates potent inhibition of both wild-type and mutated ALK, thereby blocking downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
Caption: Inhibition of ALK signaling by Compound 18d.
CDK2 Inhibition in Prostate Cancer
The derivatives S1-S4 are proposed to act by inhibiting CDK2. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing the proliferation of cancer cells. This is particularly relevant in prostate cancer where dysregulation of the cell cycle is a common feature.
Caption: Inhibition of CDK2-mediated cell cycle progression.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. mdpi.com [mdpi.com]
Navigating the Bioactive Landscape of 2-Aminopyridine-3,5-dicarbonitriles: A Comparative Analysis of Derivative Efficacy
For researchers, scientists, and professionals in drug development, the quest for potent and selective therapeutic agents is a continuous journey. The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, particularly in oncology. This guide provides a comparative analysis of the biological activity of various derivatives of this compound, focusing on their cytotoxic effects against cancer cell lines. Due to a scarcity of publicly available data directly comparing the biological activities of the parent isomers of this compound, this report will focus on the structure-activity relationships of its derivatives, which provides valuable insights into how substitutions at different positions on the pyridine ring influence their therapeutic potential.
Unveiling Anticancer Potential: A Quantitative Comparison
The cytotoxic activity of several this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. The data presented below summarizes the IC50 values for a selection of these compounds, highlighting the impact of different substituents on their anticancer efficacy.
| Compound ID | Substituent at C4 | Substituent at C6 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| S1 | Aryl | Substituted | Prostate (PC3) | 0.45 | 5-Fluorouracil | 7.49 |
| S2 | Aryl | Substituted | Prostate (PC3) | 0.85 | 5-Fluorouracil | 7.49 |
| S3 | Aryl | Substituted | Prostate (PC3) | 0.1 | 5-Fluorouracil | 7.49 |
| S4 | Aryl | Substituted | Prostate (PC3) | 0.56 | 5-Fluorouracil | 7.49 |
| S1 | Aryl | Substituted | Cervical (HeLa) | 15.8 | 5-Fluorouracil | Not specified |
| S2 | Aryl | Substituted | Cervical (HeLa) | 1.2 | 5-Fluorouracil | Not specified |
| S3 | Aryl | Substituted | Cervical (HeLa) | 69.2 | 5-Fluorouracil | Not specified |
| S4 | Aryl | Substituted | Cervical (HeLa) | 74.1 | 5-Fluorouracil | Not specified |
| 5o | 4-bromophenyl | Not specified | Glioblastoma (murine GL261) | ~27 (EC50) | Not specified | Not specified |
Experimental Protocols: Assessing Cytotoxicity with the MTT Assay
The data presented in this guide is primarily derived from cytotoxicity studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours under the same growth conditions to allow for the formation of formazan crystals.
-
Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength, usually between 540 and 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism: The CDK2 Signaling Pathway
Several studies suggest that the anticancer activity of certain this compound derivatives may be attributed to their ability to inhibit cyclin-dependent kinases (CDKs), such as CDK2.[1] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] The following diagram illustrates the central role of the CDK2 pathway in cell cycle progression.
Caption: The CDK2 signaling pathway and its role in cell cycle progression, a potential target for this compound derivatives.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Aminopyridine-3,5-dicarbonitriles
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. Among these, 2-aminopyridine-3,5-dicarbonitrile derivatives are key scaffolds in medicinal chemistry. This guide provides an objective, data-driven comparison of various catalysts employed in the one-pot, multi-component synthesis of these valuable compounds, enabling informed decisions for your research.
The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines and related analogues is a cornerstone for the development of new therapeutic agents. The efficiency of this synthesis is highly dependent on the choice of catalyst. This comparison guide delves into the performance of several catalysts, presenting key quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.
Comparative Performance of Catalysts
The selection of a catalyst significantly impacts the yield, reaction time, and overall efficiency of the synthesis of this compound derivatives. The following table summarizes the performance of various catalysts in the one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethylamine | Benzaldehyde | Ethanol | Room Temp. | 3 h | 92 | [1] |
| Montmorillonite K10 | 4-Chlorobenzaldehyde | Acetonitrile | Reflux | 1.5 h | 95 | [2][3] |
| Sodium Benzoate | 4-Methoxybenzaldehyde | PEG-400/Water | 70 | 30 min | 96 | [4] |
| Potassium Carbonate | 4-Chlorobenzaldehyde | PEG-400 | 40 | 25 min | 94 | |
| Betaine/Guanidine Carbonate | p-Tolualdehyde | Methanol | Reflux | 15 min | High (not specified) | [5] |
| SnO Nanoparticles | 4-Chlorobenzaldehyde | Ethanol | Reflux | 35 min | 96 | [6] |
| Triethylamine | 2-Arylidenemalononitrile | Ethanol | Not Specified | Not Specified | 17-49 | [7] |
| Fe3O4@CoII(macrocyclic Schiff base) | Benzaldehyde | Solvent-free | Not Specified | Not Specified | Good to Excellent | [8] |
| Cu(II)/l-His@Fe3O4 NCs | Various aromatic aldehydes | Not Specified | Not Specified | Short | High | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for key catalysts featured in this comparison.
Synthesis using Diethylamine
A mixture of benzaldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol) is stirred in ethanol (10 mL) at room temperature. Diethylamine (10 mol%) is added to the reaction mixture. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid product is filtered, washed with cold ethanol, and dried to afford the pure 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile.[1]
Synthesis using Montmorillonite K10 Clay
To a mixture of 4-chlorobenzaldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol) in acetonitrile (15 mL), Montmorillonite K10 clay (0.1 g) is added. The reaction mixture is refluxed for the appropriate time as monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then recrystallized from ethanol to yield the desired product. The catalyst can be washed, dried, and reused.[2][3]
Synthesis using Sodium Benzoate
In a round-bottom flask, 4-methoxybenzaldehyde (1 mmol), malononitrile (2 mmol), and sodium benzoate (10 mol%) are taken in a mixture of PEG-400 and water (3:1, 4 mL). The mixture is heated to 40-50°C for 15 minutes, after which thiophenol (1 mmol) is added. The reaction mixture is then heated at 70°C for the specified time. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried.[4]
Visualizing the Synthesis and Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 2-Aminopyridine-3,5-dicarbonitrile-Based Inhibitors: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine-3,5-dicarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of bioactive compounds. Inhibitors based on this core have demonstrated potent activity against various therapeutic targets, including protein kinases and histone deacetylases (HDACs). Understanding the cross-reactivity and selectivity of these inhibitors is paramount for advancing drug discovery programs, as off-target effects can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide provides an objective comparison of the performance of several this compound-based inhibitors, supported by experimental data, to aid in the selection and development of selective therapeutic agents.
Quantitative Inhibitor Performance: A Comparative Overview
The inhibitory activity of this compound-based compounds has been quantified against several key therapeutic targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative inhibitors against their primary targets and selected off-targets, where available. This data facilitates a direct comparison of potency and selectivity.
| Inhibitor Class | Primary Target(s) | Compound | IC50 (nM) | Off-Target(s) | IC50 (nM) | Reference |
| Dual VEGFR-2/HER-2 Inhibitors | VEGFR-2, HER-2 | Compound 5e | 124 (VEGFR-2), 77 (HER-2) | - | - | [1] |
| CDK/HDAC Dual Inhibitors | CDK9, HDAC1 | Compound 8e | 88.4 (CDK9), 168.9 (HDAC1) | HDAC3, HDAC6 | >10,000 | [2] |
| MAP4K4 Inhibitors | MAP4K4 | Compound 1 | Potent Inhibition | CYP3A4 | Time-Dependent Inhibition | [3] |
Note: The data for the MAP4K4 inhibitor is presented qualitatively as specific IC50 values were not provided in the abstract. The key finding was the time-dependent inhibition of the metabolic enzyme CYP3A4, a critical cross-reactivity parameter.
Key Experimental Methodologies
The following sections detail the experimental protocols used to generate the quantitative data presented above. These methodologies provide a framework for replicating and validating these findings.
In Vitro Kinase Inhibition Assays (VEGFR-2, HER-2, CDK9)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Procedure:
-
Enzyme and Substrate Preparation: Highly purified recombinant kinase enzymes (VEGFR-2, HER-2, CDK9) and their respective specific peptide or protein substrates are prepared in an appropriate assay buffer.
-
Inhibitor Addition: The this compound-based inhibitor is serially diluted to a range of concentrations and added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Employing ATP-dependent luciferase systems to measure the amount of ATP consumed.
-
Fluorescence-Based Assays: Using phosphorylation-specific antibodies in formats like TR-FRET or fluorescence polarization.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[4]
HDAC Inhibition Assay (HDAC1)
Objective: To measure the IC50 of a compound against a specific histone deacetylase.
General Procedure:
-
Enzyme and Substrate: Recombinant human HDAC1 enzyme and a fluorogenic acetylated peptide substrate are used.
-
Inhibitor Incubation: The test compound is pre-incubated with the HDAC1 enzyme in an assay buffer.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Development: After a set incubation time, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of inhibitor concentration versus percentage of HDAC1 inhibition.[2]
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines.
General Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound-based inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
Signaling Pathways and Experimental Workflows
To visualize the biological context of these inhibitors, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Simplified VEGFR-2 and HER-2 signaling pathways leading to cancer cell proliferation, survival, and angiogenesis.[5][6][7][8]
Caption: CDK9 promotes gene transcription by phosphorylating RNA Polymerase II, while HDAC1 represses transcription through histone deacetylation and chromatin condensation.[9][10][11]
Caption: The MAP4K4 signaling cascade, a key regulator of cellular responses to stress, leading to inflammation and apoptosis.[12][13][14]
Caption: A generalized experimental workflow for assessing the cross-reactivity of this compound-based inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Aminopyridine-3,5-dicarbonitrile: A Procedural Guide
For Immediate Reference: In case of exposure or spill, consult the Safety Data Sheet (SDS) immediately and follow emergency procedures. This document is intended as a guide for routine disposal of waste material.
Researchers and laboratory personnel handling 2-Aminopyridine-3,5-dicarbonitrile must adhere to strict safety and disposal protocols due to its hazardous nature. This compound is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1]. Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility.
Hazard and Safety Summary
Before handling this compound, it is imperative to be familiar with its hazard profile and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3)[1] | Danger | Chemical-resistant gloves, lab coat, eye protection |
| Acute Toxicity, Dermal (Category 3)[1] | Danger | Chemical-resistant gloves, lab coat |
| Skin Corrosion (Category 1A)[1] | Danger | Chemical-resistant gloves, flame-retardant antistatic protective clothing, face shield[1] |
| Serious Eye Damage (Category 1)[1] | Danger | Chemical safety goggles, face shield |
| Hazardous to the Aquatic Environment, Long-term (Category 3)[1] | Warning | N/A |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for researchers to follow:
1. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams[1].
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. The container must be appropriate for the solvent used.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself[1]. Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosive).
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Keep containers tightly closed and away from incompatible materials such as strong acids and oxidizing agents[2][3].
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed chemical waste disposal contractor for the pickup and final disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation.
4. Spill and Emergency Procedures:
-
Spill Cleanup: In the event of a spill, avoid generating dust[1]. Carefully take up the material and place it in the designated hazardous waste container. Clean the affected area thoroughly.
-
Personal Exposure:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower. Call a physician immediately[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[1].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor[1].
-
Ingestion: If swallowed, give two glasses of water to drink and seek medical advice immediately[1].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling 2-Aminopyridine-3,5-dicarbonitrile
Essential Safety and Handling Guide for 2-Aminopyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), a fully-buttoned lab coat, and protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is required when working with the solid compound or when engineering controls are insufficient to maintain airborne concentrations below exposure limits. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
- Ensure a certified laboratory chemical fume hood is fully operational before beginning work.
- Verify that an emergency eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling:
- Always handle this compound within a chemical fume hood to prevent inhalation of dust or vapors.
- Wear the specified PPE at all times.
- Avoid generating dust when transferring the solid.
- Ground and secure containers when dispensing or pouring to prevent static discharge.[2]
- Do not eat, drink, or smoke in the handling area.[3]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Decontaminate all work surfaces and equipment after use.
- Remove and properly store or dispose of contaminated PPE.
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated consumables and excess material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not dispose of it down the drain or in general waste.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention. |
| Spill | For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a sealed container for disposal.[9] For a large spill, evacuate the area, secure it, and contact the emergency response team. |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response to accidental exposure.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Response Protocol for Accidental Exposure.
References
- 1. This compound | C7H4N4 | CID 295912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. nj.gov [nj.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
